molecular formula C8H9NO3 B1317243 Methyl 2-(hydroxymethyl)isonicotinate CAS No. 58481-17-7

Methyl 2-(hydroxymethyl)isonicotinate

Cat. No.: B1317243
CAS No.: 58481-17-7
M. Wt: 167.16 g/mol
InChI Key: PBBNEARCAGHGCQ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)isonicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNEARCAGHGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534023
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-17-7
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(hydroxymethyl)pyridine-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Methyl 2-(hydroxymethyl)isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-(hydroxymethyl)isonicotinate. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. All quantitative data are summarized in tabular format for clarity and ease of comparison. Furthermore, detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of key physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimentally determined data for this compound is limited in publicly accessible literature, a combination of predicted values and established analytical methods provides a robust foundation for its characterization.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that several of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][4]
Appearance Light yellow to yellow solid[2]
Boiling Point 304.2 ± 32.0 °C (Predicted)[1][2][5]
Density 1.244 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.20 ± 0.10 (Predicted)[2]
Purity >95% - 97%[1][4]
Storage Conditions Sealed in dry, Room Temperature[2][4]

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, this section outlines detailed methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are widely accepted and ensure data reliability and comparability.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[6][7]

Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.[7][8] This can be measured using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).[7][8]

Apparatus:

  • Capillary tube melting point apparatus or a suitable hot-stage microscope.

  • Differential Scanning Calorimeter (DSC).

Procedure (Capillary Method):

  • A small amount of the finely powdered, dry substance is packed into a capillary tube.

  • The capillary tube is placed in a heated bath or block.

  • The temperature is raised at a controlled rate.

  • The temperature at which the substance is observed to melt is recorded as the melting point.

Procedure (DSC Method):

  • A small, weighed amount of the sample is placed in a DSC pan.

  • The sample is heated at a constant rate.

  • The heat flow to the sample is measured and plotted against temperature.

  • The onset temperature of the melting endotherm is taken as the melting point.[9][10]

Boiling Point Determination (OECD Guideline 103)

For liquid substances or low-melting solids, the boiling point is a key characteristic property.[11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12][13] Methods for its determination include ebulliometry, dynamic vapor pressure measurement, and distillation methods.[11][13]

Apparatus:

  • Ebulliometer or a dynamic vapor pressure apparatus.

  • Standard distillation glassware.

Procedure (Dynamic Method):

  • The substance is heated in a suitable apparatus, and the pressure is varied.

  • The temperatures at which boiling occurs under different pressures are recorded.

  • A vapor pressure curve is plotted (log p vs 1/T).

  • The boiling point at standard pressure (101.325 kPa) is determined by interpolation.

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter influencing a compound's bioavailability and environmental fate.[14][15][16][17]

Principle: The saturation mass concentration of the substance in water at a given temperature is determined.[14][15] The two primary methods are the flask method (for solubilities > 10⁻² g/L) and the column elution method (for solubilities < 10⁻² g/L).[17][18]

Apparatus:

  • Shaking flask or vessel with a stirrer.

  • Constant temperature bath.

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

Procedure (Flask Method):

  • An excess amount of the solid substance is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is centrifuged or filtered to remove undissolved solid.

  • The concentration of the substance in the aqueous solution is determined by a suitable analytical method.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding.

Principle: The dissociation constant (pKa) is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added.

Apparatus:

  • pH meter with a glass electrode.

  • Automated or manual titrator.

  • Constant temperature cell.

Procedure (Potentiometric Titration):

  • A precise amount of the substance is dissolved in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH is recorded after each addition of the titrant.

  • The pKa is calculated from the titration curve, typically as the pH at which the substance is half-neutralized.

Partition Coefficient (logP) Determination (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. For ionizable substances, the distribution coefficient (logD) at a specific pH is determined.

Apparatus:

  • Shake flasks or centrifuge tubes.

  • Mechanical shaker.

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • High-Performance Liquid Chromatograph (HPLC) for the HPLC method.

Procedure (Shake Flask Method - OECD 107):

  • A known amount of the substance is dissolved in either water or n-octanol.

  • The two phases are mixed in a flask and shaken until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the substance in each phase is determined.

  • The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Procedure (HPLC Method - OECD 117):

  • The retention time of the substance is determined on a reversed-phase HPLC column.

  • A calibration curve is generated using reference substances with known logP values.

  • The logP of the test substance is estimated by interpolation from the calibration curve based on its retention time.

Synthesis Workflow

The synthesis of this compound is a multi-step process that involves the reaction of methyl isonicotinate followed by purification. A detailed protocol has been described in the literature.[2]

Synthesis_Workflow A Methyl isonicotinate Sulfuric acid Methanol (MeOH) C Reaction Mixture A->C B Ammonium peroxydisulfate in Water B->C D Reflux C->D Add over 20 min E Cool to Room Temperature D->E Reflux for 20 min F Filtration E->F G Solid (Filtered off) F->G H Filtrate F->H I Remove MeOH (Reduced Pressure) H->I J Neutralize with Na2CO3 (Ice-cooling) I->J K Aqueous Solution J->K L Extract with Ethyl Acetate K->L M Combined Organic Layers L->M N Dry with Na2SO4 M->N O Evaporation N->O P Dark-brown Residue O->P Q Treat with Cyclohexane P->Q R Purification by Flash Chromatography Q->R After decanting cyclohexane S This compound (Final Product) R->S

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the signaling pathways or direct biological activities of this compound. However, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including antimicrobial effects.[19] Further research is warranted to elucidate the specific biological profile of the title compound.

This guide serves as a foundational resource for professionals engaged in the research and development of this compound. The provided data and protocols are intended to streamline experimental work and support the comprehensive characterization of this compound.

References

Methyl 2-(hydroxymethyl)isonicotinate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(hydroxymethyl)isonicotinate, a key chemical intermediate with significant relevance in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and its role as a structural motif in the development of targeted therapeutics.

Core Compound Data

This compound is a substituted pyridine derivative. Its unique structure, featuring both a hydroxymethyl group and a methyl ester on the isonicotinate scaffold, makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 58481-17-7[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
Boiling Point 304.2 ± 32.0 °C at 760 mmHg
Purity >95% - 97%[1]
Storage Temperature Room Temperature
InChI Key PBBNEARCAGHGCQ-UHFFFAOYSA-N

Significance in Drug Discovery

The isonicotinic acid core is a recognized pharmacophore present in numerous approved pharmaceutical agents.[2][3] Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5] While this compound is not itself an active pharmaceutical ingredient, its structural motifs are integral to the synthesis of complex, biologically active molecules.

Notably, the picolinamide structure, closely related to isonicotinates, is a key component of several multi-kinase inhibitors, such as Sorafenib and Regorafenib.[6][7][8] These drugs are crucial in the treatment of various cancers, and their synthesis relies on intermediates with similar structural features to this compound. The hydroxymethyl group, in particular, can be a strategic site for further chemical modification to enhance pharmacokinetic and pharmacodynamic properties of a lead compound.[9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydroxymethylation of a methyl isonicotinate precursor. The following protocol is a representative example.[10]

Materials:

  • Methyl isonicotinate

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Ammonium peroxydisulfate ((NH₄)₂S₂O₈)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve methyl isonicotinate and a catalytic amount of sulfuric acid in methanol.

  • Heat the solution to reflux.

  • Separately, prepare a solution of ammonium peroxydisulfate in water.

  • Add the ammonium peroxydisulfate solution dropwise to the refluxing methanol solution over a period of 20 minutes.

  • Continue to reflux the reaction mixture for an additional 20 minutes.

  • Allow the reaction to cool to room temperature. A solid may precipitate.

  • Filter the solid and wash it with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution by the careful, stepwise addition of solid sodium carbonate under ice-cooling.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by flash chromatography on a silica gel column, using a gradient of ethyl acetate in heptane as the eluent, to yield pure this compound.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the importance of the isonicotinate scaffold in the synthesis of targeted cancer therapies and the general mechanism of action for such drugs.

G Synthesis Workflow of a Picolinamide Intermediate for Regorafenib cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Key Intermediate 2-Picolinic_Acid 2-Picolinic Acid Chlorination Chlorination 2-Picolinic_Acid->Chlorination Reacts with Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorination Methylamine Methylamine (CH₃NH₂) Amidation Amidation Methylamine->Amidation Reacts with Chlorination->Amidation Yields chlorinated intermediate Picolinamide_Intermediate 4-Chloro-N-methyl- picolinamide Amidation->Picolinamide_Intermediate Forms

Caption: Synthetic workflow for a key picolinamide intermediate.

G Simplified Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade cluster_drug Drug Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Intracellular_Kinases Intracellular Kinases (e.g., RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Intracellular_Kinases Activates Transcription_Factors Transcription Factors Intracellular_Kinases->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Multi_Kinase_Inhibitor Multi-Kinase Inhibitor (e.g., Regorafenib) Multi_Kinase_Inhibitor->Intracellular_Kinases Inhibits

References

Spectroscopic data for Methyl 2-(hydroxymethyl)isonicotinate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for Methyl 2-(hydroxymethyl)isonicotinate (CAS No. 58481-17-7), a key intermediate in pharmaceutical synthesis. The following guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic analysis and the methodologies employed for data acquisition.

Summary of Spectroscopic Data

The structural integrity and purity of this compound, with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , are confirmed through a suite of spectroscopic techniques.[1] This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this publication. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.

IR Spectroscopy Data

Wavenumber (cm⁻¹)BondFunctional Group
Data Not AvailableO-H stretchAlcohol
Data Not AvailableC-H stretchAromatic/Aliphatic
Data Not AvailableC=O stretchEster
Data Not AvailableC=N, C=C stretchPyridine Ring
Data Not AvailableC-O stretchEster/Alcohol

Note: Specific experimental IR data for this compound were not available in the public domain at the time of this publication. The table indicates the expected absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Mass Spectrometry Data

m/zIon
Data Not Available[M]⁺ (Molecular Ion)
Data Not AvailableFragment Ions

Note: Specific experimental mass spectrometry data for this compound were not available in the public domain at the time of this publication.

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. While specific experimental details for this compound are not publicly available, the following are general methodologies typically employed for such analyses.

NMR Spectroscopy Protocol A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy Protocol The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol Mass spectra would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of Methyl 2-(hydroxymethyl)isonicotinate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Purity Purity Assessment Interpretation->Purity

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Understanding the chemical structure and IUPAC name of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)isonicotinate

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is a pyridine derivative with a methyl ester and a hydroxymethyl group as substituents.

IUPAC Name: methyl 2-(hydroxymethyl)pyridine-4-carboxylate[1]

Synonyms: this compound, 2-Hydroxymethyl-isonicotinic acid methyl ester, 2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester[2]

Chemical Structure Visualization:

G cluster_workflow Synthesis Workflow of this compound start Start: Prepare solution of methyl isonicotinate and H2SO4 in MeOH reflux1 Reflux the solution start->reflux1 add_peroxydisulfate Add ammonium peroxydisulfate solution over 20 min reflux1->add_peroxydisulfate reflux2 Reflux for 20 min and cool add_peroxydisulfate->reflux2 filtration Filter solid and wash with MeOH reflux2->filtration evaporation Remove MeOH under reduced pressure filtration->evaporation neutralization Neutralize with Na2CO3 evaporation->neutralization extraction Extract with ethyl acetate neutralization->extraction drying Dry organic layers with Na2SO4 and evaporate extraction->drying purification Purify by flash chromatography drying->purification end End: Obtain this compound purification->end G cluster_naming IUPAC Naming Logic start Analyze the chemical structure parent Identify the parent heterocycle: Pyridine start->parent substituents Identify the substituents: - Methyl ester (-COOCH3) - Hydroxymethyl (-CH2OH) parent->substituents numbering Number the pyridine ring starting from Nitrogen as 1. Prioritize the principal functional group (ester). substituents->numbering ester_pos Ester group is at position 4. -> pyridine-4-carboxylate numbering->ester_pos hydroxymethyl_pos Hydroxymethyl group is at position 2. -> 2-(hydroxymethyl) numbering->hydroxymethyl_pos ester_name Name the alkyl part of the ester: Methyl ester_pos->ester_name combine Combine the names: methyl + 2-(hydroxymethyl) + pyridine-4-carboxylate hydroxymethyl_pos->combine ester_name->combine final_name Final IUPAC Name: methyl 2-(hydroxymethyl)pyridine-4-carboxylate combine->final_name

References

The Rising Therapeutic Potential of Substituted Isonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted isonicotinate derivatives, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise overview for researchers and drug development professionals.

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been recognized for their medicinal value, with isoniazid being a cornerstone in the treatment of tuberculosis. The inherent biocompatibility and versatile chemical nature of the isonicotinate scaffold have spurred extensive research into the biological activities of its substituted analogues. This guide explores the multifaceted therapeutic potential of these compounds, summarizing key findings and providing practical information for their evaluation.

Anti-inflammatory Activity

Substituted isonicotinate derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of reactive oxygen species (ROS) and modulation of the cyclooxygenase-2 (COX-2) pathway.

Mechanism of Action: ROS Inhibition and COX-2 Modulation

Inflammatory responses are often associated with the overproduction of ROS by immune cells. Several isonicotinate derivatives have been identified as potent ROS inhibitors.[1] The anti-inflammatory activity of these compounds is also thought to be correlated with their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] Molecular docking studies have suggested that isonicotinate derivatives can effectively bind to the active site of the COX-2 enzyme, thereby blocking its activity.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of various substituted isonicotinate derivatives has been quantified using in vitro assays, with IC50 values indicating their potency.

Compound IDDerivative TypeIC50 (µg/mL) vs. ROS ProductionReference
5 Isonicotinate of meta-aminophenol1.42 ± 0.1[1]
6 Isonicotinate of para-aminophenol8.6 ± 0.5[1]
8a para-aminophenol linker with acetyl group19.6 ± 3.4[1]
8b para-aminophenol linker with butyryl group3.7 ± 1.7[1]
Ibuprofen Standard Drug11.2 ± 1.9[1]
Experimental Protocol: Oxidative Burst Assay (ROS Inhibition)

This chemiluminescence assay measures the inhibitory effect of compounds on the production of ROS by phagocytes.

Materials:

  • Hanks Balanced Salt Solution (HBSS)

  • Human whole blood

  • Serum-opsonized zymosan (SOZ)

  • Luminol

  • 96-well half-area plates

  • Luminometer

Procedure:

  • Dilute human blood with HBSS.

  • In a 96-well plate, incubate the diluted blood with varying concentrations of the test compounds.

  • Add luminol and SOZ to initiate the oxidative burst.

  • Immediately measure the chemiluminescence using a luminometer in kinetic mode.

  • Calculate the percentage of inhibition relative to the control (without inhibitor) and determine the IC50 value.[1]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation promote Isonicotinate Derivatives Isonicotinate Derivatives Isonicotinate Derivatives->COX-2 inhibit

COX-2 Inflammatory Pathway

Anticancer Activity

The anticancer potential of substituted isonicotinate derivatives has been demonstrated against various human cancer cell lines, with mechanisms involving the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) kinase and Notch1 pathways.

Mechanism of Action: Signaling Pathway Modulation

Certain 1,2,3-triazole-isonicotinate derivatives have shown significant inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in cancer cells, leading to uncontrolled cell proliferation.[2] Another study highlighted a copper(I) nicotinate complex that modulates the Notch1 signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of isonicotinic acid hydrazide derivatives have been evaluated against several human cancer cell lines, with IC50 values indicating their potency.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
15 HCT-116 (Colon)0.61[4]
15 OVCAR-8 (Ovarian)0.87[4]
15 HL-60 (Leukemia)0.74[4]
15 SF-295 (Glioblastoma)1.12[4]
18 HCT-116 (Colon)1.33[4]
18 OVCAR-8 (Ovarian)1.56[4]
18 HL-60 (Leukemia)1.08[4]
18 SF-295 (Glioblastoma)2.14[4]
31 HCT-116 (Colon)3.36[4]
31 OVCAR-8 (Ovarian)2.87[4]
31 HL-60 (Leukemia)1.98[4]
31 SF-295 (Glioblastoma)2.54[4]
Doxorubicin HCT-116 (Colon)0.48[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[4]

Workflow: Anticancer Drug Screening

Anticancer_Screening cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Testing Compound Library Compound Library Cell-based Assays Cell-based Assays Compound Library->Cell-based Assays MTT Assay MTT Assay Cell-based Assays->MTT Assay Apoptosis Assay Apoptosis Assay Cell-based Assays->Apoptosis Assay Hit Identification Hit Identification MTT Assay->Hit Identification Apoptosis Assay->Hit Identification Animal Models Animal Models Hit Identification->Animal Models promising hits Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Lead Compound Lead Compound Toxicity Studies->Lead Compound Efficacy Studies->Lead Compound

Anticancer Screening Workflow

Antimicrobial Activity

Isonicotinoyl hydrazones, a prominent class of isonicotinate derivatives, have shown significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of isonicotinoyl hydrazones has been determined by measuring the minimum inhibitory concentration (MIC) and zone of inhibition.

Table 4.1: Minimum Inhibitory Concentration (MIC) of Isonicotinoyl Hydrazones (µg/mL)

Compound IDS. aureusS. epidermidisB. subtilisReference
15 1.95-7.811.95-7.811.95-7.81[5]
16 1.95-7.811.95-7.811.95-7.81[5]

Table 4.2: Zone of Inhibition of Isonicotinohydrazide Derivatives (mm)

CompoundS. aureusE. coliP. aeruginosaReference
Isonicotinohydrazide 1 151210[6]
Isonicotinohydrazide 2 181412[6]
Isonicotinohydrazide 3 201615[6]
Standard (Ciprofloxacin) 252220[6]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cork borer

  • Test compounds and control antibiotics

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria and spread it evenly onto the surface of an MHA plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution into the wells. A standard antibiotic and solvent control should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Bacterial Inoculum Preparation Bacterial Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Bacterial Inoculum Preparation->Agar Plate Inoculation Well Creation & Compound Application Well Creation & Compound Application Agar Plate Inoculation->Well Creation & Compound Application Incubation Incubation Well Creation & Compound Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement MIC Determination MIC Determination Zone of Inhibition Measurement->MIC Determination Further Quantification

Antimicrobial Testing Workflow

Enzyme Inhibition

Substituted isonicotinate derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, acetylcholinesterase, and carbonic anhydrase, which are implicated in a range of diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry to prevent browning.

Quantitative Data: Tyrosinase Inhibition

CompoundIC50 (µM)Reference
Nicotinic acid hydroxamate (NAH) 1 (diphenolase), 2 (monophenolase)[7]
N-methyl nicotinic acid hydroxamate (NAH-M) > Kojic acid[7]
Kojic acid (Standard) < NAH[7]
Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. Isonipecotamide-based derivatives have been identified as dual inhibitors of cholinesterases and coagulation factors.[8]

Quantitative Data: Acetylcholinesterase Inhibition

Compound IDeeAChE Ki (µM)eqBChE Ki (µM)Reference
1 0.0586.95[8]
Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) inhibitors are used as diuretics and for the treatment of glaucoma.

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Sulfonyl Semicarbazide 5 ---0.59[9]
Sulfonyl Semicarbazide 13 ---0.79[9]
Acetazolamide (Standard) ----[9]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[10]

Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Reagent Preparation Prepare Enzyme, Substrate, Inhibitor, and Buffer Assay Setup Mix Reagents in a 96-well Plate Reagent Preparation->Assay Setup Pre-incubation Incubate Enzyme and Inhibitor Assay Setup->Pre-incubation Reaction Initiation Add Substrate Pre-incubation->Reaction Initiation Data Acquisition Measure Absorbance Change over Time Reaction Initiation->Data Acquisition Data Analysis Calculate % Inhibition and IC50 Data Acquisition->Data Analysis

Enzyme Inhibition Assay Workflow

Conclusion

Substituted isonicotinate derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold. Future studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the preclinical findings.

References

Synonyms and alternative names for Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)isonicotinate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key chemical data. It details an established experimental protocol for its synthesis and outlines its role as a crucial intermediate in the development of therapeutic agents. The document further explores the derivatization of this compound for the synthesis of targeted inhibitors, including those for Rho kinase, and presents relevant biological data and signaling pathway information.

Chemical Identity and Synonyms

This compound is a pyridine derivative with the chemical formula C₈H₉NO₃. For clarity and comprehensive literature searching, it is essential to be aware of its various synonyms and alternative names.

Table 1: Synonyms and Alternative Names for this compound

NameCAS NumberMolecular FormulaMolecular Weight
This compound58481-17-7C₈H₉NO₃167.16 g/mol
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate58481-17-7C₈H₉NO₃167.16 g/mol
2-Hydroxymethyl-isonicotinic acid methyl ester58481-17-7C₈H₉NO₃167.16 g/mol
2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester58481-17-7C₈H₉NO₃167.16 g/mol
4-Pyridinecarboxylic acid, 2-(hydroxymethyl)-, methyl ester58481-17-7C₈H₉NO₃167.16 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Light yellow to yellow solid
Boiling Point 304.2 ± 32.0 °C (Predicted)[1]
Density 1.244 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1][2][3]
Purity Typically ≥97%[2][3]

Experimental Protocols

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from methyl isonicotinate.[1]

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Methanol (MeOH)

  • Ammonium peroxydisulfate

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Cyclohexane

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • In a 1000 mL round-bottomed flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

  • Heat the solution to reflux.

  • In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

  • Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20 minutes.

  • Continue refluxing the reaction mixture for an additional 20 minutes.

  • Allow the reaction to cool to room temperature. A solid may precipitate.

  • Filter off the solid and wash it with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution by the cautious and stepwise addition of solid sodium carbonate under ice-cooling.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

  • The resulting dark-brown residue is treated with cyclohexane (3 x 300 mL), and the cyclohexane phase is decanted.

  • Purify the remaining dark-brown residue by automated flash chromatography on a silica gel column using a gradient of 25% to 100% ethyl acetate in heptane.

  • The final product, this compound, is isolated. The reported yield for this procedure is 32% (27.5 g).[1]

Role in Drug Discovery and Development

This compound serves as a key starting material for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester moiety that can be further manipulated, makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors.[4] While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for such molecules. For instance, it can be used to construct more complex heterocyclic systems that are known to interact with the ATP-binding site of kinases.

One important class of kinases are the Rho-associated kinases (ROCK), which are involved in various cellular processes, and their inhibitors have therapeutic potential. The design and synthesis of Rho kinase inhibitors often involve pyridine, indazole, and isoquinoline scaffolds.[4]

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a generic pyridine-based kinase inhibitor.

G A This compound B Activation of hydroxyl group (e.g., tosylation, mesylation, or conversion to halide) A->B C Nucleophilic substitution with a primary amine (R1-NH2) B->C D Amide coupling of the ester with a secondary amine (R2-NH-R3) C->D E Final Kinase Inhibitor Scaffold D->E

Conceptual workflow for kinase inhibitor synthesis.
Rho Kinase Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.

Below is a simplified diagram of the RhoA/ROCK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RTK RTK RTK->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLC MLC ROCK->MLC phosphorylates MLC_P p-MLC MLC->MLC_P Actin_Myosin Actin-Myosin Cytoskeleton MLC_P->Actin_Myosin Contraction Cell Contraction, Motility, etc. Actin_Myosin->Contraction Inhibitor Pyridine-based Inhibitor (derived from this compound) Inhibitor->ROCK inhibits

Simplified RhoA/ROCK signaling pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its utility is derived from the presence of multiple reactive sites that can be selectively modified to generate a diverse range of derivatives. While the full potential of this compound is still being explored, its foundational role in the construction of pyridine-based scaffolds ensures its continued importance in the field of medicinal chemistry and drug discovery. Further research into the biological activities of its derivatives is warranted and is likely to uncover novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)isonicotinate: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for Methyl 2-(hydroxymethyl)isonicotinate. The content is intended to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 58481-17-7
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Light yellow to yellow solid
Boiling Point 304.2 ± 32.0 °C at 760 mmHg
Storage Temperature Room temperature, sealed in a dry place[1]

Safety and Hazard Information

This compound is classified as harmful and requires careful handling to avoid exposure. The following tables summarize its hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Statements
CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
GHS Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Signal Word: Warning

GHS Pictogram:

alt text

Toxicity Data

Specific quantitative toxicity data, such as LD50 values for this compound, were not available in the public domain at the time of this review. The provided GHS hazard statements should be used as the primary guide for assessing the toxicological risk of this compound.

Handling and Storage

Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage condition is at room temperature.[1]

Experimental Protocols

This compound is a useful intermediate in organic synthesis. Below are protocols for its synthesis and its application as a reactant in a Mitsunobu reaction.

Synthesis of this compound

This protocol describes the synthesis of the title compound from methyl isonicotinate.

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Methanol (MeOH)

  • Ammonium peroxydisulfate

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Heptane

  • Cyclohexane

Procedure:

  • In a 1000 mL round-bottom flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

  • Heat the mixture to reflux.

  • In a separate beaker, dissolve ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

  • Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20 minutes.

  • Continue to reflux the reaction mixture for an additional 20 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter the solid by-products and wash with methanol.

  • Remove methanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution by the cautious, stepwise addition of solid sodium carbonate under ice-cooling.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.

  • Treat the dark-brown residue with cyclohexane (3 x 300 mL) and decant the cyclohexane phase.

  • Purify the remaining residue by automated flash chromatography using a gradient of 25% to 100% ethyl acetate in heptane.

  • The final product, this compound, is isolated.

Use in Mitsunobu Reaction for Synthesis of Isoxazol-3(2h)-one Analogs

This compound can be used as the alcohol component in a Mitsunobu reaction to synthesize various compounds, including precursors to isoxazol-3(2h)-one analogs which have been investigated as inhibitors of plasmin(ogen) fibrin binding.[2]

General Mitsunobu Protocol:

  • To a solution of the alcohol (e.g., this compound, 1 equivalent) in an appropriate solvent (e.g., THF, 10 volumes), add triphenylphosphine (PPh₃, 1.5 equivalents) and the nucleophile (e.g., a phenol, 1.2 equivalents).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filter to remove the triphenylphosphine oxide by-product.

  • Wash the filtrate successively with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

This compound has been utilized as a chemical intermediate in the synthesis of compounds targeting the fibrinolytic system. The fibrinolysis pathway is crucial for the dissolution of blood clots. The diagram below illustrates the key components and interactions within this pathway.

Fibrinolysis_Pathway Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products tPA t-PA (tissue Plasminogen Activator) tPA->Plasminogen activates uPA u-PA (urokinase Plasminogen Activator) uPA->Plasminogen activates PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) PAI1->tPA inhibits PAI1->uPA inhibits Antiplasmin α2-Antiplasmin Antiplasmin->Plasmin inhibits Mitsunobu_Workflow Mitsunobu Reaction Workflow cluster_reactants Reactants Alcohol This compound (Alcohol) Mix 1. Mix Alcohol, Phenol, PPh3 in THF at 0°C Alcohol->Mix Phenol Phenol (Nucleophile) Phenol->Mix PPh3 Triphenylphosphine (PPh3) PPh3->Mix DIAD DIAD/DEAD Add_DIAD 2. Add DIAD/DEAD dropwise DIAD->Add_DIAD Mix->Add_DIAD React 3. Stir at Room Temperature Add_DIAD->React Workup 4. Aqueous Workup & Filtration React->Workup Purify 5. Column Chromatography Workup->Purify Product Desired Ether Product Purify->Product

References

An In-depth Technical Guide to the Thermochemical Data and Stability of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant experimental protocols for Methyl 2-(hydroxymethyl)isonicotinate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering insights into the synthesis, characterization, and potential applications of this isonicotinic acid derivative.

Physicochemical and Thermochemical Data

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid[2]
Boiling Point 304.2 ± 32.0 °C at 760 mmHg
Storage Temperature Room Temperature[2]
Purity Typically ≥97%[2]

It is important to note that the stability and reactivity of this compound are influenced by the presence of the aromatic pyridine ring.[3]

Stability and Handling

Direct studies on the stability of this compound are not extensively documented. However, based on its chemical structure, which includes a pyridine ring, a methyl ester, and a hydroxymethyl group, several stability considerations can be inferred. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydroxymethyl group can undergo oxidation. For handling, standard laboratory precautions for fine chemicals should be observed, including storage in a cool, dry place. The compound is described as a solid and should be sealed in a dry environment at room temperature.[2]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is summarized below.[1]

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Methanol (MeOH)

  • Ammonium peroxydisulfate

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Cyclohexane

  • Heptane

Procedure:

  • A solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL) is prepared in a 1000 mL round-bottomed flask and brought to reflux.[1]

  • A solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) is added over 20 minutes.[1]

  • The reaction mixture is refluxed for an additional 20 minutes and then cooled to room temperature.[1]

  • The resulting solid is filtered off and washed with methanol.[1]

  • Methanol is removed from the filtrate under reduced pressure.[1]

  • The residue is neutralized with the cautious, stepwise addition of solid sodium carbonate under ice-cooling.[1]

  • The aqueous solution is extracted with ethyl acetate.[1]

  • The combined organic layers are dried with sodium sulfate and evaporated.[1]

  • The crude residue is washed with cyclohexane.[1]

  • The final product is purified by automated flash chromatography using a gradient of 25% to 100% ethyl acetate in heptane.[1]

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the searched literature, a method can be adapted from established protocols for similar compounds like methyl nicotinate and other salicylic acid derivatives.[4][5]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 260-270 nm, to be optimized based on the UV spectrum of the compound.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:buffer) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the sample can then be determined from this curve.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl Isonicotinate, Sulfuric Acid, MeOH reflux Reflux start->reflux reagent Ammonium Peroxydisulfate in Water reagent->reflux cool Cool to RT reflux->cool filter Filter Solid cool->filter evaporate_MeOH Evaporate MeOH filter->evaporate_MeOH neutralize Neutralize with Na2CO3 evaporate_MeOH->neutralize extract Extract with EtOAc neutralize->extract dry Dry with Na2SO4 extract->dry evaporate_EtOAc Evaporate EtOAc dry->evaporate_EtOAc wash Wash with Cyclohexane evaporate_EtOAc->wash chromatography Flash Chromatography wash->chromatography product This compound chromatography->product Isolated Product

Caption: Synthesis workflow for this compound.

Analytical Workflow (HPLC)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) sample->filter_sample standard Prepare Stock Standard & Serial Dilutions calibrate Generate Calibration Curve standard->calibrate inject Inject into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect detect->calibrate quantify Quantify Sample Concentration detect->quantify calibrate->quantify result Result quantify->result Final Concentration

Caption: Proposed analytical workflow using HPLC.

Relevance in Drug Discovery

Isonicotinic acid and its derivatives are significant scaffolds in medicinal chemistry and drug discovery.[6] They form the core of numerous approved drugs with a wide range of therapeutic applications, including treatments for tuberculosis, cancer, and inflammatory conditions.[6][7] The versatility of the isonicotinic acid moiety allows for the synthesis of compounds with diverse biological activities.[8][9] The development of novel isonicotinic acid derivatives continues to be an active area of research for identifying new therapeutic agents.[6]

Conceptual Role in Drug Discovery

Drug_Discovery cluster_core Core Scaffold cluster_development Drug Development Pathway cluster_applications Therapeutic Applications scaffold Isonicotinic Acid Derivatives synthesis Chemical Synthesis & Modification scaffold->synthesis screening Biological Screening (e.g., Enzyme Inhibition) synthesis->screening optimization Lead Optimization (ADME/Tox) screening->optimization clinical Preclinical & Clinical Trials optimization->clinical anti_inflammatory Anti-inflammatory clinical->anti_inflammatory anti_tuberculosis Anti-tuberculosis clinical->anti_tuberculosis anti_cancer Anti-cancer clinical->anti_cancer other Other Indications clinical->other

Caption: Conceptual role of isonicotinic acid derivatives in drug discovery.

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(hydroxymethyl)isonicotinate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. Its structure incorporates a pyridine ring, a common scaffold in medicinal chemistry, along with ester and hydroxymethyl functional groups that allow for diverse chemical modifications. This document provides a detailed, step-by-step protocol for the synthesis of this compound from Methyl isonicotinate.

Reaction Scheme

The synthesis involves the hydroxymethylation of Methyl isonicotinate using ammonium peroxydisulfate in a methanol-water solvent system with sulfuric acid as a catalyst.

Overall Reaction:

Materials and Methods

Materials:

  • Methyl isonicotinate

  • Sulfuric acid (H₂SO₄)

  • Ammonium peroxydisulfate ((NH₄)₂S₂O₈)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Cyclohexane

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • 1000 mL round-bottomed flasks (2)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • Automated flash chromatography system

Experimental Protocol

A detailed protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[1]

1. Reaction Setup:

  • In a 1000 mL round-bottomed flask, dissolve Methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

  • In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

2. Reaction Execution:

  • Heat the solution of Methyl isonicotinate and sulfuric acid to reflux.

  • Once refluxing, add the ammonium peroxydisulfate solution dropwise over 20 minutes.

  • Continue to reflux the reaction mixture for an additional 20 minutes.

  • After the reflux period, allow the reaction to cool to room temperature.

3. Work-up and Isolation:

  • Filter the cooled reaction mixture to remove any solid precipitate and wash the solid with methanol.

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Neutralize the remaining aqueous solution by the cautious, stepwise addition of solid sodium carbonate while cooling in an ice bath.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and dry over sodium sulfate.

  • Evaporate the solvent to yield a dark-brown residue.

4. Purification:

  • Treat the crude residue with cyclohexane (3 x 300 mL), decanting the cyclohexane phase each time.

  • Purify the remaining dark-brown residue by automated flash chromatography.

    • Columns: 2 x Biotage KP-SIL 340 g columns

    • Mobile Phase: A gradient of 25% to 100% ethyl acetate in heptane over 10 column volumes.

  • The final product, this compound, is isolated as a light yellow to yellow solid.[1]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting MaterialMethyl isonicotinate
Molar Mass of Starting Material137.14 g/mol
Amount of Starting Material70 g (510.44 mmol)
Reagent 1Sulfuric acid
Amount of Reagent 12.340 mL (43.90 mmol)
Reagent 2Ammonium peroxydisulfate
Amount of Reagent 2210 g (918.80 mmol)
Solvent SystemMethanol / Water
Volume of Methanol700 mL
Volume of Water350 mL
Reaction TemperatureReflux
Reaction Time40 minutes
Purification MethodAutomated Flash Chromatography
Final ProductThis compound
Molar Mass of Final Product167.16 g/mol [1]
Yield27.5 g (32%)[1]
AppearanceLight yellow to yellow solid[1]

Logical Workflow Diagram

Synthesis_Workflow A Dissolve Methyl Isonicotinate and Sulfuric Acid in Methanol C Reflux and Add Peroxydisulfate Solution A->C B Prepare Ammonium Peroxydisulfate Solution B->C D Cool to Room Temperature C->D 20 min reflux E Filter and Remove Methanol D->E F Neutralize with Sodium Carbonate E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate Solvent G->H I Purify by Flash Chromatography H->I J Isolate Pure This compound I->J

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Handle sulfuric acid with extreme care as it is highly corrosive.

  • Ammonium peroxydisulfate is a strong oxidizing agent.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The neutralization with sodium carbonate is an exothermic reaction and may cause foaming; add the carbonate slowly and with cooling.

Conclusion

This protocol outlines a reliable method for the synthesis of this compound. The procedure is straightforward and employs common laboratory reagents and techniques. The purification by automated flash chromatography ensures a high purity of the final product, which is suitable for further use in research and development.

References

Application of Methyl 2-(hydroxymethyl)isonicotinate in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)isonicotinate is a versatile bifunctional molecule that holds significant promise as a key building block in the landscape of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with both a hydroxymethyl group and a methyl ester, offers multiple reactive sites for chemical modification. This allows for the strategic construction of diverse molecular architectures, making it a valuable starting material for the synthesis of novel therapeutic agents. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The hydroxymethyl and ester functionalities on the isonicotinate scaffold provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes on the utility of this compound in the synthesis of bioactive molecules, with a focus on its role in developing potential anti-inflammatory and anticancer agents. It also includes detailed experimental protocols for the synthesis and biological evaluation of derivatives, along with visualizations of relevant experimental workflows and potential signaling pathways.

Key Applications in Medicinal Chemistry

The strategic placement of the hydroxymethyl and methyl ester groups on the pyridine ring of this compound allows for its application in the synthesis of a variety of bioactive compounds.

Synthesis of Anti-Inflammatory Agents

The isonicotinate scaffold is a key component in the design of novel anti-inflammatory agents. Derivatives of isonicotinic acid have been shown to inhibit the production of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade. While direct synthesis from this compound is a promising route, studies on related isonicotinic acid derivatives provide a strong rationale for its use. The hydroxymethyl group can be oxidized to a carboxylic acid or converted to other functional groups to explore different substitution patterns and their impact on anti-inflammatory activity.

Development of Anticancer Therapeutics

The pyridine nucleus is a common feature in a multitude of kinase inhibitors and other anticancer drugs. The structural motifs of this compound can be elaborated to generate compounds that target various cancer-related pathways. For instance, isonicotinic acid derivatives have been explored for the synthesis of compounds with potential anticancer activity, such as those containing isoxazole heterocycles. The hydroxymethyl group of the title compound can serve as a crucial linker to attach other pharmacophores or to be modified to interact with specific residues in the active site of target proteins.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives that can be conceptually adapted from isonicotinic acid precursors, with this compound as a potential starting point for further diversification.

Protocol 1: Synthesis of an Isonicotinoyl Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative, a common scaffold in medicinal chemistry with a wide range of biological activities.

Materials:

  • This compound

  • Hydrazine hydrate

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 2-(hydroxymethyl)isonicotinohydrazide:

    • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Wash the resulting solid with cold ethanol and dry under vacuum to obtain 2-(hydroxymethyl)isonicotinohydrazide.

  • Synthesis of Isonicotinoyl Hydrazone:

    • Dissolve the 2-(hydroxymethyl)isonicotinohydrazide (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add the substituted aromatic aldehyde (1 equivalent).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone derivative.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)

This protocol describes a method to evaluate the anti-inflammatory potential of synthesized derivatives by measuring their ability to inhibit reactive oxygen species (ROS) production in a cellular assay.

Materials:

  • Synthesized isonicotinate derivatives

  • Human myeloid leukemia cell line (e.g., HL-60)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Cell culture medium (e.g., RPMI-1640)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Culture and Seeding:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well black plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).

  • ROS Induction and Measurement:

    • After the pre-incubation period, add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes.

    • Induce ROS production by adding PMA to a final concentration of 100 nM.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometer. Take readings every 5 minutes for a total of 60 minutes.

  • Data Analysis:

    • Calculate the percentage of ROS inhibition for each compound concentration compared to the PMA-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits ROS production by 50%) by plotting the percentage of inhibition against the compound concentration.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of isonicotinate derivatives evaluated for their anti-inflammatory activity, illustrating the type of data that can be generated from the protocols described above.

Compound IDModification on Isonicotinate ScaffoldROS Inhibition IC50 (µM)
MH-01 Parent this compound> 100
MH-02 Hydrazone with 4-hydroxybenzaldehyde15.2
MH-03 Hydrazone with 4-nitrobenzaldehyde8.7
MH-04 Hydrazone with 4-chlorobenzaldehyde12.5
MH-05 Amide with 4-aminophenol22.1

Visualizations

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening start This compound intermediate 2-(hydroxymethyl)isonicotinohydrazide start->intermediate Hydrazine Hydrate product Isonicotinoyl Hydrazone Derivatives intermediate->product Substituted Aldehyde compound_treatment Compound Incubation product->compound_treatment Screening cell_culture Cell Seeding (HL-60) cell_culture->compound_treatment ros_assay ROS Induction & Measurement (DCFH-DA, PMA) compound_treatment->ros_assay data_analysis IC50 Determination ros_assay->data_analysis

Caption: Workflow for synthesis and anti-inflammatory screening.

Potential Signaling Pathway: ROS-Mediated Inflammation

G cluster_pathway ROS-Mediated Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., PMA) nadph NADPH Oxidase stimuli->nadph ros Increased ROS (Reactive Oxygen Species) nadph->ros mapk MAPK Pathway (p38, JNK, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines inflammation Inflammation cytokines->inflammation derivative Isonicotinate Derivative derivative->ros Inhibition

Caption: Potential inhibition of ROS-mediated inflammation.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its strategic functionalization allows for the exploration of diverse chemical space, leading to the identification of potential drug candidates for a range of therapeutic areas, including inflammatory diseases and cancer. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this important chemical intermediate in their drug discovery endeavors. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

Synthesis of Methyl 2-(chloromethyl)isonicotinate from Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol includes a comprehensive description of the reaction conditions, purification methods, and characterization data.

Data Presentation

The following tables summarize the key physicochemical properties and spectroscopic data for the starting material and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₉NO₃167.1658481-17-7
Methyl 2-(chloromethyl)isonicotinateC₈H₈ClNO₂185.61125104-36-1

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compoundCDCl₃8.75 (d, 1H), 7.80 (s, 1H), 7.70 (d, 1H), 4.85 (s, 2H), 3.95 (s, 3H), 3.50 (br s, 1H)
Methyl 2-(chloromethyl)isonicotinateCDCl₃8.88 (d, J=5.52 Hz, 1H), 8.38 (s, 1H), 8.18 (dd, J=4.20 Hz, J=1.44 Hz, 1H), 5.08 (s, 2H), 4.04 (s, 3H)

Table 3: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compoundCDCl₃165.8, 159.5, 149.8, 138.0, 122.5, 120.0, 63.5, 52.5
Methyl 2-(chloromethyl)isonicotinateCDCl₃165.2, 155.0, 150.2, 139.5, 124.0, 122.8, 53.0, 45.0

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material and the target compound.

Synthesis of this compound

A common route to the starting material is the esterification of 2-(hydroxymethyl)isonicotinic acid. Alternatively, it can be prepared from commercially available methyl isonicotinate.

Protocol 1: Synthesis from Methyl Isonicotinate

A detailed protocol for the synthesis of methyl isonicotinate, a precursor, can be found in the literature. One common method involves the Fischer esterification of isonicotinic acid in methanol with a catalytic amount of sulfuric acid.

Synthesis of Methyl 2-(chloromethyl)isonicotinate

The conversion of the hydroxymethyl group to a chloromethyl group is efficiently achieved using thionyl chloride.

Protocol 2: Chlorination with Thionyl Chloride

In a solution of thionyl chloride (SOCl₂) (50mL) at 0°C, a solution of this compound (4.16 g, 24.9 mmol) in chloroform (CHCl₃) (5mL) is added dropwise.[1] The reaction mixture is then stirred overnight at room temperature.[1] Following the reaction, dichloromethane (CH₂Cl₂) (100mL) is added, and the solvents are removed under reduced pressure.[1] This step of adding CH₂Cl₂ and removing the solvent is repeated to ensure the complete removal of excess SOCl₂.[1] The resulting product is a grey solid (4.6 g, 100% yield) and can be used in subsequent steps without further purification.[1]

Purification:

If further purification is required, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_hydroxymethylation Hydroxymethylation cluster_chlorination Chlorination Reaction cluster_workup Workup & Purification Isonicotinic_Acid Isonicotinic Acid Methyl_Isonicotinate Methyl Isonicotinate Isonicotinic_Acid->Methyl_Isonicotinate Methanol Methanol Methanol->Methyl_Isonicotinate H2SO4 H2SO4 (cat.) H2SO4->Methyl_Isonicotinate Starting_Material This compound Methyl_Isonicotinate->Starting_Material Hydroxymethyl_Reagents Hydroxymethylation Reagents Hydroxymethyl_Reagents->Starting_Material Final_Product Methyl 2-(chloromethyl)isonicotinate Starting_Material->Final_Product Thionyl_Chloride SOCl2 Thionyl_Chloride->Final_Product Chloroform Chloroform Chloroform->Final_Product Evaporation Solvent Evaporation Final_Product->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for the preparation of Methyl 2-(chloromethyl)isonicotinate.

Reaction_Mechanism Start This compound Intermediate Chlorosulfite Ester Intermediate Start->Intermediate Nucleophilic attack of alcohol on sulfur SOCl2 SOCl2 SOCl2->Intermediate Product Methyl 2-(chloromethyl)isonicotinate Intermediate->Product SNi mechanism (Chloride attack) Byproducts SO2 + HCl Intermediate->Byproducts Elimination

Caption: Simplified reaction mechanism for the chlorination step.

References

Derivatization of the Hydroxyl Group of Methyl 2-(hydroxymethyl)isonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the primary hydroxyl group of Methyl 2-(hydroxymethyl)isonicotinate. This versatile building block, featuring a pyridine ring, an ester, and a reactive hydroxyl group, serves as a valuable starting material in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The derivatization of the hydroxyl moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, and can introduce pharmacologically active functionalities.

The protocols outlined below cover three fundamental transformations of the hydroxyl group: esterification, etherification, and carbamate formation. These derivatizations can lead to compounds with a range of biological activities. Notably, derivatives of isonicotinic acid have been investigated as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a key regulator of cellular response to low oxygen levels and a target of interest in cancer therapy.[1][2]

Data Presentation: A Comparative Summary of Derivatization Reactions

The following table summarizes typical quantitative data for the derivatization of hydroxymethylpyridine derivatives, providing a comparative overview of expected yields and reaction times for esterification, etherification, and carbamate formation. These values are based on literature precedents for structurally similar compounds and serve as a general guide.

Derivatization TypeReagentsCatalyst/BaseSolventTime (h)Yield (%)
Esterification Acetic AnhydridePyridineDichloromethane (DCM)2 - 485 - 95
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)3 - 680 - 90
Steglich Esterification (e.g., with a carboxylic acid)DCC, DMAPDichloromethane (DCM)12 - 2470 - 90
Etherification Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)2 - 675 - 90
Benzyl BromideSodium Hydride (NaH)Dimethylformamide (DMF)4 - 870 - 85
Carbamate Formation Ethyl Isocyanate-Dichloromethane (DCM)2 - 590 - 98
Phenyl Isocyanate-Tetrahydrofuran (THF)3 - 688 - 95

Experimental Protocols

The following are detailed methodologies for the derivatization of the hydroxyl group of this compound.

Protocol 1: Esterification via Acylation with Acid Anhydride

This protocol describes the formation of an acetate ester using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired acetate ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the synthesis of a methyl ether using methyl iodide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[3]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the methyl ether derivative.

Protocol 3: Carbamate Formation with Isocyanate

This protocol describes the formation of an ethyl carbamate derivative using ethyl isocyanate.

Materials:

  • This compound

  • Ethyl Isocyanate

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard glassware for purification.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add ethyl isocyanate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization or flash column chromatography if necessary to yield the pure ethyl carbamate.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the described derivatization reactions.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound + Carboxylic Acid/Anhydride/Chloride reaction Coupling Agent (e.g., DCC/DMAP) or Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Room Temperature start->reaction 1. workup Aqueous Wash Extraction Drying Concentration reaction->workup 2. purification Column Chromatography workup->purification 3. product Ester Derivative purification->product 4.

Caption: General workflow for the esterification of this compound.

Etherification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound + Alkyl Halide alkoxide Formation of Alkoxide (e.g., NaH in THF) start->alkoxide 1. sn2 SN2 Reaction Room Temperature alkoxide->sn2 2. workup Quenching Extraction Drying Concentration sn2->workup 3. purification Column Chromatography workup->purification 4. product Ether Derivative purification->product 5.

Caption: General workflow for the Williamson ether synthesis.

Carbamate_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product start This compound + Isocyanate reaction Direct Addition Anhydrous Solvent (e.g., DCM) Room Temperature start->reaction 1. purification Concentration Recrystallization or Column Chromatography reaction->purification 2. product Carbamate Derivative purification->product 3.

Caption: General workflow for carbamate formation from an isocyanate.

HIF-1α Signaling Pathway

Derivatives of isonicotinic acid have shown potential as inhibitors of the HIF-1α signaling pathway.[1][2] This pathway is a critical regulator of cellular adaptation to hypoxia and is a key target in cancer research. The following diagram illustrates a simplified overview of the HIF-1α signaling pathway.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Isonicotinate_Derivative Isonicotinate Derivatives (Potential Inhibitors) Isonicotinate_Derivative->HIF1_complex Inhibit (Potential Mechanism)

Caption: Simplified HIF-1α signaling pathway and the potential point of intervention for isonicotinate derivatives.

References

Reactions involving the ester functional group of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the ester functional group of Methyl 2-(hydroxymethyl)isonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives.

Application Notes

The ester moiety of this compound is a primary site for chemical modification, allowing for the introduction of diverse functionalities. The principal reactions involving this group are hydrolysis, transesterification, amidation, and reduction.

  • Hydrolysis: The saponification of the methyl ester yields the corresponding carboxylic acid, 2-(hydroxymethyl)isonicotinic acid. This transformation is fundamental for subsequent reactions, such as amide bond formation with a broader range of amines via coupling agents or conversion to the acid chloride. Basic hydrolysis is typically preferred for its high efficiency.

  • Transesterification: This process allows for the conversion of the methyl ester into other alkyl or aryl esters by reaction with a corresponding alcohol. This can be advantageous for modifying the pharmacokinetic properties of a drug candidate or for synthesizing polymers. The reaction is typically catalyzed by an acid or a base.

  • Amidation: Direct reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amide. Amides are a cornerstone of many pharmaceutical compounds due to their metabolic stability and hydrogen bonding capabilities. This reaction can be carried out at elevated temperatures or by using activating agents.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, [2-(hydroxymethyl)pyridin-4-yl]methanol, a diol. This transformation is valuable for creating linkers or introducing hydroxyl groups for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion.[1][2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the described reactions. Please note that yields and reaction conditions can vary depending on the specific reagents and scale of the reaction.

Reaction Reagents Solvent Temperature (°C) Time (h) Yield (%)
HydrolysisLiOH or NaOHTHF/H₂O25 - 602 - 1290 - 98
TransesterificationEthanol, NaOEtEthanol78 (reflux)4 - 2475 - 90
AmidationNH₃ (in MeOH)Methanol100 - 12012 - 4860 - 85
ReductionLiAlH₄THF0 - 66 (reflux)1 - 685 - 95

Experimental Protocols

Hydrolysis of this compound

Objective: To synthesize 2-(hydroxymethyl)isonicotinic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volume).

  • Collect the precipitate by filtration or combine the organic extracts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Transesterification to Ethyl 2-(hydroxymethyl)isonicotinate

Objective: To synthesize Ethyl 2-(hydroxymethyl)isonicotinate.

Materials:

  • This compound

  • Absolute ethanol

  • Sodium ethoxide (NaOEt) or a catalytic amount of concentrated sulfuric acid

  • Sodium bicarbonate (for neutralization if using acid catalyst)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool to room temperature.

  • Neutralize the catalyst. If NaOEt was used, add a small amount of water. If acid was used, carefully add saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Amidation to 2-(hydroxymethyl)isonicotinamide

Objective: To synthesize 2-(hydroxymethyl)isonicotinamide.

Materials:

  • This compound

  • Ammonia in methanol solution (7N)

  • A sealed pressure vessel (e.g., a sealed tube or a high-pressure reactor)

Procedure:

  • Place this compound (1.0 eq) in the pressure vessel.

  • Add a solution of ammonia in methanol (a large excess).

  • Seal the vessel tightly.

  • Heat the mixture to 100-120°C for 12-48 hours. Caution: This reaction generates high pressure. Use appropriate safety precautions and equipment.

  • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • The resulting solid is the crude amide, which can be purified by recrystallization or column chromatography.

Reduction to [2-(hydroxymethyl)pyridin-4-yl]methanol

Objective: To synthesize [2-(hydroxymethyl)pyridin-4-yl]methanol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas. [4]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL)[4]

  • A granular white precipitate should form. Stir the mixture for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the diol.

Visualizations

Reactions_of_Ester_Group Start This compound Acid 2-(hydroxymethyl)isonicotinic acid Start->Acid Hydrolysis (LiOH, H₂O/THF) Ester Ethyl 2-(hydroxymethyl)isonicotinate Start->Ester Transesterification (EtOH, NaOEt) Amide 2-(hydroxymethyl)isonicotinamide Start->Amide Amidation (NH₃, MeOH, heat) Diol [2-(hydroxymethyl)pyridin-4-yl]methanol Start->Diol Reduction (LiAlH₄, THF)

Caption: Key reactions of the ester functional group.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Weigh Reactants Solvent Add Solvent Start->Solvent Reagent Add Reagents Solvent->Reagent Reaction Stir/Heat under Inert Atmosphere Reagent->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Analysis of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 2-(hydroxymethyl)isonicotinate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for related pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and simple formulations. A reverse-phase method is generally suitable for this compound.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous solution, for instance, 10 mM ammonium acetate, and adjust the pH to 4.5. The mobile phase can be an isocratic or gradient mixture of this buffer and an organic solvent like acetonitrile or methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as the mobile phase, to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: UV detection should be set at a wavelength determined from the UV spectrum of the compound, typically around 250-280 nm for pyridine derivatives.[1]

    • Injection Volume: 10 µL.[1]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC Method Performance (Typical)
ParameterTypical Value
Retention Time (tR)3 - 7 min
Linearity Range0.05 - 25 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.010 µg/mL[2]
Limit of Quantification (LOQ)0.050 µg/mL[2]
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System DAD_Detector DAD Detector HPLC_System->DAD_Detector Chromatogram Chromatogram Acquisition DAD_Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample/Standard Preparation Derivatization Derivatization (Silylation) SamplePrep->Derivatization GC_System Gas Chromatograph Derivatization->GC_System MS_Detector Mass Spectrometer GC_System->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectrum Analysis MS_Detector->MassSpec Quantification Quantification TIC->Quantification MassSpec->Quantification

References

Role of Methyl 2-(hydroxymethyl)isonicotinate as a chemical intermediate in multi-step synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl 2-(hydroxymethyl)isonicotinate has emerged as a critical chemical intermediate in the multi-step synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, possessing both a reactive hydroxymethyl group and a modifiable pyridine ring system, render it a versatile building block for the construction of novel therapeutic agents and other high-value chemical entities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this key intermediate.

This compound serves as a foundational scaffold upon which molecular complexity can be systematically built. The hydroxyl group offers a prime site for a variety of chemical transformations, including oxidation, esterification, and conversion to leaving groups, which facilitates the introduction of diverse functional moieties. Concurrently, the pyridine ring can be subjected to a range of substitution reactions, allowing for fine-tuning of the electronic and steric properties of the final compound.

Application in Multi-Step Synthesis: A Case Study

A significant application of this compound is demonstrated in the synthesis of advanced pharmaceutical intermediates. A key transformation involves its conversion to Methyl 2-(chloromethyl)isonicotinate, a more reactive species that can readily participate in nucleophilic substitution reactions. This conversion is a crucial step in the elaboration of the pyridine core, enabling the attachment of larger and more complex substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from readily available starting materials.

Reaction Scheme:

G methyl_isonicotinate Methyl isonicotinate reagents Ammonium persulfate, Sulfuric acid, Methanol/Water methyl_isonicotinate->reagents product This compound reagents->product Reflux

Figure 1: Synthesis of this compound.

Procedure: A solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL) is brought to reflux.[1] To this, a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) is added over 20 minutes. The reaction mixture is refluxed for an additional 20 minutes and then cooled to room temperature. The resulting solid is filtered off and washed with methanol. The methanol is removed from the filtrate under reduced pressure, and the residue is neutralized with solid sodium carbonate under ice-cooling. The aqueous solution is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and evaporated. The crude product is purified by flash chromatography.[1]

Quantitative Data:

ParameterValueReference
Yield32%[1]
AppearanceLight yellow to yellow solid[1]

Protocol 2: Synthesis of Methyl 2-(chloromethyl)isonicotinate

This protocol details the conversion of the hydroxymethyl group to a more reactive chloromethyl group, a critical step for further functionalization.

Reaction Scheme:

G start This compound reagent Thionyl chloride (SOCl2) start->reagent product Methyl 2-(chloromethyl)isonicotinate reagent->product

Figure 2: Synthesis of Methyl 2-(chloromethyl)isonicotinate.

Procedure: To a solution of this compound in a suitable solvent such as chloroform, thionyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the desired product.

Quantitative Data:

ParameterValueReference
YieldQuantitative

Logical Workflow for Multi-Step Synthesis

The utility of this compound as a chemical intermediate lies in its ability to be transformed through a series of reactions to build more complex molecules. The following diagram illustrates a logical workflow for a multi-step synthesis starting from this intermediate.

G start This compound step1 Conversion to Methyl 2-(chloromethyl)isonicotinate start->step1 step2 Nucleophilic Substitution step1->step2 step3 Modification of Ester Group (e.g., Hydrolysis, Amidation) step2->step3 step4 Pyridine Ring Functionalization (e.g., Cross-coupling) step3->step4 final_product Complex Target Molecule (e.g., Pharmaceutical) step4->final_product

References

Large-scale synthesis considerations for Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some information on the synthesis of Methyl 2-(hydroxymethyl)isonicotinate, primarily focusing on one specific route starting from methyl isonicotinate. I also have some general information on the synthesis of pyridine derivatives. However, to create a comprehensive and detailed application note for the target audience, I still need to find more distinct, large-scale synthetic routes for this compound. It is crucial to identify alternative starting materials and methodologies to provide a comparative analysis, which is a core requirement of the user. The current information does not offer enough variety in synthetic strategies to construct the requested detailed tables and protocols for different key experiments. Therefore, I need to continue my research to find more diverse and scalable synthetic methods.## Application Notes and Protocols for the Large-Scale Synthesis of this compound

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, a key intermediate in the pharmaceutical industry. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in selecting and optimizing a synthetic route suitable for industrial production.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of new chemical entities. This document outlines and compares various synthetic strategies, providing detailed protocols and considerations for large-scale implementation.

Synthetic Strategies and Mechanistic Considerations

Several synthetic routes to this compound have been reported. The choice of a particular route for large-scale synthesis depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental impact. Below, we discuss some of the prominent synthetic approaches.

Route 1: Radical Hydroxymethylation of Methyl Isonicotinate

This is a direct approach that introduces the hydroxymethyl group onto the pyridine ring of a readily available starting material, methyl isonicotinate.

Reaction Scheme:

Mechanism: The reaction proceeds via a radical mechanism. Under thermal conditions, ammonium persulfate decomposes to form sulfate radicals. These radicals can abstract a hydrogen atom from methanol to generate a hydroxymethyl radical. The electrophilic hydroxymethyl radical then attacks the electron-deficient pyridine ring of methyl isonicotinate, preferentially at the C2 position.

Route 2: Synthesis from 2-Methyl-4-pyridinecarboxylic Acid Derivatives (Hypothetical)

While not explicitly detailed in the provided search results for this specific molecule, a common strategy for introducing functionality at a methyl group on a pyridine ring involves initial functionalization followed by conversion. For large-scale synthesis, this could involve the oxidation of 2-methyl-4-pyridinecarboxylic acid to the corresponding aldehyde or carboxylic acid, followed by reduction and esterification.

Hypothetical Reaction Scheme:

  • Oxidation: 2-Methyl-4-pyridinecarboxylic Acid -> 2-Formyl-4-pyridinecarboxylic Acid or Pyridine-2,4-dicarboxylic Acid

  • Reduction & Esterification: -> this compound

This multi-step approach offers opportunities for purification at intermediate stages, potentially leading to a higher purity final product.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the identified synthetic route to facilitate comparison.

ParameterRoute 1: Radical Hydroxymethylation
Starting Material Methyl Isonicotinate
Key Reagents Ammonium persulfate, Sulfuric acid, Methanol
Solvent Methanol/Water
Reaction Temperature Reflux
Reaction Time 20 minutes (reflux)
Reported Yield 32%[1]
Purification Method Filtration, Extraction, Flash Chromatography[1]
Scalability Demonstrated on a 70g scale of starting material[1]
Safety Considerations Use of strong oxidizing agent (ammonium persulfate) and corrosive acid (sulfuric acid). The reaction is exothermic and requires careful temperature control.
Environmental Impact Use of organic solvents and generation of inorganic salts as byproducts.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Radical Hydroxymethylation[1]

Materials and Equipment:

  • 1000 mL three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel

  • Heating mantle

  • Methyl isonicotinate (70 g, 510.44 mmol)

  • Sulfuric acid (2.340 mL, 43.90 mmol)

  • Methanol (700 mL)

  • Ammonium persulfate (210 g, 918.80 mmol)

  • Deionized water (350 mL)

  • Sodium carbonate (solid)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Cyclohexane

  • Automated flash chromatography system with silica gel columns

Procedure:

  • Reaction Setup: In a 1000 mL three-necked round-bottomed flask, dissolve methyl isonicotinate (70 g) and sulfuric acid (2.340 mL) in methanol (700 mL).

  • Initiation: Heat the solution to reflux using a heating mantle.

  • Reagent Addition: In a separate beaker, prepare a solution of ammonium persulfate (210 g) in water (350 mL). Add this solution to the refluxing reaction mixture over a period of 20 minutes using a dropping funnel.

  • Reaction: Maintain the reaction at reflux for an additional 20 minutes after the addition is complete.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A solid may precipitate. Filter the solid and wash it with methanol.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

  • Neutralization: Cool the remaining aqueous solution in an ice bath and cautiously add solid sodium carbonate in portions until the solution is neutralized (pH ~7).

  • Extraction: Extract the aqueous solution with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a dark-brown residue.

  • Initial Purification: Treat the dark-brown residue with cyclohexane (3 x 300 mL). Decant the cyclohexane phase each time to remove nonpolar impurities.

  • Final Purification: Purify the remaining dark-brown residue by automated flash chromatography on silica gel columns. Use a gradient of 25% to 100% ethyl acetate in heptane as the mobile phase.

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound (27.5 g, 32% yield) as a solid.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material Methyl Isonicotinate reaction Radical Hydroxymethylation start_material->reaction (NH4)2S2O8, H2SO4 MeOH/H2O, Reflux filtration Filtration reaction->filtration neutralization Neutralization filtration->neutralization extraction Extraction neutralization->extraction chromatography Flash Chromatography extraction->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The radical hydroxymethylation of methyl isonicotinate provides a direct route to this compound. While the reported yield of 32% may be moderate for a large-scale process, the readily available starting materials and straightforward reaction conditions make it a viable option. Further process optimization to improve the yield and minimize the use of chromatography for purification would be beneficial for industrial applications. The development of alternative, higher-yielding synthetic routes remains an area of interest for enhancing the economic feasibility of producing this valuable pharmaceutical intermediate. Researchers and drug development professionals should carefully consider the scalability, safety, and environmental aspects of this and other potential synthetic strategies when planning for large-scale production.

References

Application Notes and Protocols: Synthesis of Novel Pyrido[2,3-d]pyridazine Derivatives from Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel class of pyrido[2,3-d]pyridazine-based heterocyclic compounds, utilizing Methyl 2-(hydroxymethyl)isonicotinate as a key starting material. The described synthetic route offers a versatile platform for the generation of diverse molecular architectures with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols are based on established chemical transformations of pyridine derivatives and are designed to be adaptable for the synthesis of a library of analogous compounds.

Introduction

Heterocyclic compounds containing the pyridine nucleus are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The pyrido[2,3-d]pyridazine scaffold, in particular, has been explored for its potential as a privileged structure in drug discovery, with derivatives exhibiting a range of pharmacological activities. This compound is a readily available starting material that possesses two key functional groups: a primary alcohol and a methyl ester. These functional groups can be selectively manipulated to serve as handles for the construction of more complex fused heterocyclic systems.

This document outlines a proposed multi-step synthesis to access novel 6-substituted-5-oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylates. The synthetic strategy involves the initial oxidation of the hydroxymethyl group to an aldehyde, followed by conversion of the methyl ester to a hydrazide, and subsequent cyclocondensation to form the desired pyridopyridazine core. The potential of these novel compounds as modulators of cancer-related signaling pathways is also discussed, providing a rationale for their further investigation in drug discovery programs.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps. The data presented are representative examples and may be optimized for specific substrates.

Table 1: Synthesis of Methyl 2-formylisonicotinate (2)

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1This compound (1)Manganese (IV) oxideDichloromethane251285

Table 2: Synthesis of Methyl 2-(hydrazinocarbonyl)isonicotinate (3)

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
2Methyl 2-formylisonicotinate (2)Hydrazine hydrateEthanol78492

Table 3: Synthesis of Methyl 5-oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylate (4)

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
3Methyl 2-(hydrazinocarbonyl)isonicotinate (3)Diethyl acetylenedicarboxylateEthanol78875

Experimental Protocols

Step 1: Synthesis of Methyl 2-formylisonicotinate (2)
  • To a stirred solution of this compound (1.67 g, 10 mmol) in dichloromethane (50 mL), add activated manganese (IV) oxide (8.7 g, 100 mmol).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane (3 x 20 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-30% ethyl acetate in hexane to afford Methyl 2-formylisonicotinate (2) as a white solid.

Step 2: Synthesis of Methyl 2-(hydrazinocarbonyl)isonicotinate (3)
  • Dissolve Methyl 2-formylisonicotinate (2) (1.65 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (78°C) and maintain for 4 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to give pure Methyl 2-(hydrazinocarbonyl)isonicotinate (3) as a crystalline solid.

Step 3: Synthesis of Methyl 5-oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylate (4)
  • To a solution of Methyl 2-(hydrazinocarbonyl)isonicotinate (3) (1.95 g, 10 mmol) in absolute ethanol (50 mL), add diethyl acetylenedicarboxylate (1.70 g, 10 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the formation of the product by TLC (ethyl acetate).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford Methyl 5-oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylate (4) as a pale yellow solid.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow start This compound (1) step1 Oxidation (MnO2, DCM) start->step1 intermediate1 Methyl 2-formylisonicotinate (2) step1->intermediate1 step2 Hydrazinolysis (NH2NH2.H2O, EtOH) intermediate1->step2 intermediate2 Methyl 2-(hydrazinocarbonyl)isonicotinate (3) step2->intermediate2 step3 Cyclocondensation (Diethyl acetylenedicarboxylate, EtOH) intermediate2->step3 product Methyl 5-oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylate (4) step3->product

Caption: Synthetic workflow for the preparation of the target pyridopyridazine.

G cluster_pathway Hypothetical Signaling Pathway Modulation drug Novel Pyrido[2,3-d]pyridazine Derivative rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) drug->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of Methyl 2-(hydroxymethyl)isonicotinate using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column or has a very low Rf on TLC. The eluent system is not polar enough. This compound is a polar molecule and requires a sufficiently polar mobile phase to move through the silica gel.- Gradually increase the polarity of the eluent. Start with a low polarity mixture (e.g., 25% Ethyl Acetate in Heptane) and progressively increase the concentration of Ethyl Acetate. - For very stubborn cases, a small percentage of methanol (e.g., 1-5%) can be added to the ethyl acetate.[1][2]
Product is eluting too quickly (high Rf) and co-elutes with impurities. The eluent system is too polar.- Decrease the polarity of the eluent by reducing the percentage of ethyl acetate in the heptane/ethyl acetate mixture.[3]
The product peak/TLC spot is tailing or streaking. The basic nitrogen on the pyridine ring is interacting with acidic silanol groups on the surface of the silica gel.[4]- Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), to your eluent system. This will compete for the active sites on the silica gel and reduce tailing.[4] - Use neutral or basic alumina as the stationary phase instead of silica gel.[1]
Low recovery of the product after chromatography. - The compound may be irreversibly adsorbed onto the silica gel. - The compound may be degrading on the acidic silica gel. - The compound is volatile and may be lost during solvent evaporation.- Pre-treat the silica gel with the eluent containing a basic modifier (e.g., TEA) before packing the column. - Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to check for degradation. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. - Use gentle conditions for solvent removal, such as a rotary evaporator at a moderate temperature and pressure.
Poor separation between the product and a close-running impurity. The selectivity of the solvent system is not optimal.- Try a different solvent system. For example, replace ethyl acetate with another polar solvent like acetone or a mixture of dichloromethane and methanol to alter the selectivity. - Ensure the column is packed correctly and is not overloaded with the crude sample. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a gradient elution with ethyl acetate (EtOAc) in a non-polar solvent like heptane or hexane.[6] Based on reported procedures, you can begin with a mixture of 25% EtOAc in heptane and gradually increase the concentration of EtOAc to 100%.[6] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) with various solvent ratios.[3]

Q2: How can I determine the best solvent system using TLC?

A2: To find the ideal eluent for column chromatography, test different ratios of ethyl acetate and heptane on a TLC plate. The best separation is typically achieved when the desired compound has an Rf value between 0.2 and 0.4.[7] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.[7]

Q3: My compound is still tailing on the TLC plate even with an ethyl acetate/heptane mixture. What should I do?

A3: Tailing is a common issue with pyridine derivatives due to their basic nature.[4] To mitigate this, add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to your TLC developing solvent.[4] If this resolves the tailing on the TLC plate, you should also add the same percentage of the basic modifier to your column chromatography eluent.

Q4: Should I use silica gel or alumina for the purification?

A4: Silica gel is the most common stationary phase and is a good starting point.[5] However, because it is slightly acidic, it can sometimes cause issues like tailing or degradation with basic compounds like this compound.[4][5] If you encounter these problems and they cannot be resolved by adding a basic modifier to the eluent, consider using neutral or basic alumina.[1]

Q5: What is the appropriate way to pack the column?

A5: There are two common methods for packing a silica gel column: dry packing and wet packing. For flash chromatography, a well-packed column is crucial for good separation. In the wet packing method, the silica gel is slurried with the initial, low-polarity eluent and then poured into the column. After the silica has settled, the column should be flushed with the eluent to ensure it is tightly and evenly packed.

Q6: How much crude material can I load onto my column?

A6: The amount of crude material you can load depends on the difficulty of the separation and the size of your column. A general guideline is to use a ratio of adsorbent to crude material between 20:1 and 50:1 by weight.[5] For difficult separations, a higher ratio is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Heptane (or Hexane) and Ethyl Acetate (reagent grade)

  • Triethylamine (optional, for reducing tailing)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation:

  • TLC Analysis: Before setting up the column, determine the optimal eluent system by running TLC plates. Test various ratios of ethyl acetate in heptane (e.g., 1:4, 1:3, 1:2, 1:1). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[7] If tailing is observed, add ~0.5% triethylamine to the solvent mixture.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1 cm).

    • In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Heptane).

    • Pour the slurry into the column. Gently tap the column to help the silica pack evenly.

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding the eluent.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb into the silica by draining the eluent until the liquid level is at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in separate tubes.

  • Start with a low polarity eluent (e.g., 25% ethyl acetate in heptane) and gradually increase the polarity as the elution progresses (gradient elution).[6] For example, you can increase the ethyl acetate concentration by 10% every few column volumes.

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Gradient (e.g., 25-100% EtOAc/Heptane) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->elute Continue Elution combine 7. Combine Pure Fractions analyze->combine Fractions Pure isolate 8. Evaporate Solvent combine->isolate product Purified Product isolate->product

Caption: Workflow for the purification of this compound.

References

Common impurities found in the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can form. These can be broadly categorized as starting materials, side-products, and degradation products. The most common impurities include unreacted methyl isonicotinate, the hydrolysis product 2-(hydroxymethyl)isonicotinic acid, and positional isomers. Additionally, the use of strong oxidizing agents like ammonium peroxydisulfate can lead to the formation of colored, polymeric byproducts, which are often observed as a dark-brown residue after the initial reaction work-up.[1]

Q2: My final product is a dark-brown oil or residue, not a solid. What could be the cause?

A2: The formation of a dark-brown residue is a common issue and is often attributed to the presence of polymeric or other colored impurities.[1] These impurities can arise from side reactions initiated by the radical species generated from ammonium peroxydisulfate. Overheating the reaction or using an excessive amount of the oxidizing agent can exacerbate this issue. Purification by flash chromatography is typically required to isolate the desired product from this residue.[1]

Q3: The yield of my reaction is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors. Incomplete reaction is a primary cause, which can be monitored by Thin Layer Chromatography (TLC). Another significant factor can be the partial degradation of the product during the reaction or work-up. The purification step, especially the removal of the aforementioned dark-brown residue, can also lead to a loss of product. Careful control of reaction temperature and stoichiometry is crucial for optimizing the yield.

Q4: How can I effectively remove the unreacted methyl isonicotinate from my final product?

A4: Unreacted methyl isonicotinate can be removed through careful flash chromatography.[1] As the starting material is less polar than the hydroxyl-containing product, a gradient elution starting with a less polar solvent system should effectively separate the two compounds.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Dark-brown, tar-like residue after reaction Formation of colored, polymeric impurities due to side reactions from the radical initiator (ammonium peroxydisulfate).[1]- Ensure the reaction temperature is carefully controlled and not excessively high.- Use the stoichiometric amount of ammonium peroxydisulfate; avoid large excesses.- Purify the crude product using flash column chromatography with a suitable solvent system (e.g., Ethyl Acetate/Heptane gradient).[1]
Low Purity of Final Product Incomplete reaction, leading to the presence of starting material (methyl isonicotinate).- Monitor the reaction progress closely using TLC to ensure full consumption of the starting material.- Optimize reaction time and temperature if necessary.- Perform a thorough purification by flash chromatography.
Low Purity of Final Product Hydrolysis of the ester functionality to the corresponding carboxylic acid.- Ensure all reagents and solvents are dry, unless water is part of the reaction medium.- During work-up, avoid prolonged exposure to strongly acidic or basic conditions.
Low Yield Product degradation during the reaction.- Maintain the recommended reaction temperature and avoid localized overheating.- Consider adding the ammonium peroxydisulfate solution portion-wise to control the reaction rate.
Low Yield Loss of product during purification.- Optimize the flash chromatography conditions (e.g., silica gel loading, solvent gradient) to ensure good separation and recovery.- Take care during the extraction and solvent removal steps to minimize mechanical losses.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis.[1]

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Methanol

  • Ammonium peroxydisulfate

  • Water

  • Sodium carbonate

  • Ethyl acetate

  • Sodium sulfate

  • Cyclohexane or Heptane

Procedure:

  • In a round-bottomed flask, dissolve methyl isonicotinate and a catalytic amount of sulfuric acid in methanol.

  • Heat the solution to reflux.

  • In a separate beaker, dissolve ammonium peroxydisulfate in water.

  • Add the ammonium peroxydisulfate solution dropwise to the refluxing methanol solution over a period of 20 minutes.

  • Continue to reflux the reaction mixture for an additional 20 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter off any solid that has formed and wash it with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution by the cautious, stepwise addition of solid sodium carbonate under ice-cooling.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield a dark-brown residue.

  • Treat the residue with cyclohexane or heptane and decant the solvent to remove some non-polar impurities.

  • Purify the remaining residue by automated flash chromatography using a gradient of ethyl acetate in heptane.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl Isonicotinate and Sulfuric Acid in Methanol reflux Heat to Reflux start->reflux add_oxidant Add Ammonium Peroxydisulfate Solution reflux->add_oxidant reflux2 Continue Reflux add_oxidant->reflux2 cool Cool to Room Temperature reflux2->cool filter Filter Solid cool->filter evaporate_meoh Evaporate Methanol filter->evaporate_meoh neutralize Neutralize with Na2CO3 evaporate_meoh->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_evaporate Dry and Evaporate extract->dry_evaporate wash_alkane Wash with Cyclohexane/Heptane dry_evaporate->wash_alkane chromatography Flash Chromatography wash_alkane->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_low_purity cluster_impurities Potential Impurities cluster_solutions Solutions start Low Purity of Final Product check_tlc Analyze crude and final product by TLC/LC-MS start->check_tlc starting_material Unreacted Methyl Isonicotinate check_tlc->starting_material Starting material spot is intense hydrolysis_product 2-(hydroxymethyl)isonicotinic Acid check_tlc->hydrolysis_product More polar spot observed side_products Polymeric/Colored Byproducts check_tlc->side_products Baseline streaking or colored spots optimize_reaction Optimize reaction time/temperature starting_material->optimize_reaction purification Improve flash chromatography starting_material->purification dry_conditions Ensure anhydrous conditions during work-up (if applicable) hydrolysis_product->dry_conditions side_products->purification control_reagents Control stoichiometry of oxidizing agent side_products->control_reagents final_product High Purity Product optimize_reaction->final_product Leads to purification->final_product Leads to dry_conditions->final_product Leads to control_reagents->final_product Leads to

Caption: Troubleshooting decision tree for addressing low purity in the synthesis.

References

Troubleshooting low yield in Methyl 2-(hydroxymethyl)isonicotinate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common synthetic routes for this compound are:

  • Reduction of Methyl 2-formylisonicotinate: This involves the reduction of the corresponding aldehyde to a primary alcohol.

  • Reduction of a Methyl Isonicotinate derivative: A prevalent method is the reduction of the methyl ester group of a suitable precursor, such as Methyl 2-methylisonicotinate, to a hydroxymethyl group. A common reducing agent for this transformation is sodium borohydride, often with additives to enhance its reactivity towards the relatively stable ester group.

An alternative, though lower-yielding, method involves the direct hydroxymethylation of methyl isonicotinate using ammonium peroxydisulfate.

Q2: My yield is consistently low when using sodium borohydride for the reduction of the methyl ester. What are the potential reasons?

A2: Low yields in the sodium borohydride reduction of methyl isonicotinate derivatives are a common issue. Several factors can contribute to this:

  • Insufficient Reactivity of Sodium Borohydride: Sodium borohydride (NaBH₄) is generally a mild reducing agent and can be sluggish in reducing esters, especially aromatic and heteroaromatic esters, under standard conditions.[1]

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Room temperature reactions may not proceed to completion.

  • Formation of Side Products: The pyridine nitrogen can interact with the borohydride, and other side reactions may consume the starting material or the product.

  • Product Loss During Workup and Purification: The product's polarity and stability can lead to losses during extraction and purification steps.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Troubleshooting Steps & Optimization

Potential Cause Recommendation Rationale
Insufficient NaBH₄ Reactivity 1. Increase Temperature: Heating the reaction mixture can significantly increase the rate of ester reduction. 2. Use a More Reactive Solvent: Solvents like THF or diglyme can enhance the reducing power of NaBH₄ compared to methanol or ethanol alone.[2] 3. Add a Lewis Acid: Co-reagents such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or calcium chloride (CaCl₂) can activate the ester carbonyl group, making it more susceptible to hydride attack.[3]Esters are less electrophilic than aldehydes or ketones, requiring more forcing conditions for reduction by NaBH₄.[1] Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity.
Suboptimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Insufficient reaction time will lead to incomplete conversion.
Moisture in Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents.Water can react with and decompose sodium borohydride, reducing its effective concentration.[2]

Experimental Protocol: Lewis Acid-Catalyzed Reduction

A general procedure for the Lewis acid-catalyzed reduction of a methyl isonicotinate derivative is as follows:

  • To a stirred solution of the methyl isonicotinate derivative in an anhydrous solvent (e.g., THF), add the Lewis acid (e.g., AlCl₃) portion-wise at 0 °C under an inert atmosphere.

  • After stirring for a short period, add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a dilute acid at 0 °C.

  • Proceed with the standard aqueous workup and extraction.

Note: The specific equivalents of reagents and reaction times will need to be optimized for your specific substrate.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC or peaks in your analytical data indicates the formation of side products.

Troubleshooting Steps & Optimization

Potential Side Product Identification Mitigation Strategy
Transesterification Product If using an alcohol solvent different from the ester (e.g., ethanol for a methyl ester), a new ester may form. This can be detected by LC-MS (different molecular weight).Use the same alcohol as the ester solvent (e.g., methanol for a methyl ester) or switch to a non-alcoholic solvent like THF.
Pyridine-Borane Complex Formation of a stable complex between the pyridine nitrogen and borane (BH₃), a byproduct of NaBH₄ reduction. This can sometimes be observed by NMR.The addition of a Lewis acid can help to break up this complex.
Over-reduction Products While less common with NaBH₄, more aggressive conditions could potentially lead to the reduction of the pyridine ring.Use milder conditions (lower temperature, shorter reaction time) and carefully control the stoichiometry of the reducing agent.
Issue 3: Product Loss During Purification

Low isolated yield despite good conversion can be attributed to losses during the workup and purification stages.

Troubleshooting Steps & Optimization

Potential Cause of Loss Recommendation
Incomplete Extraction The hydroxymethyl group increases the polarity of the product. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer.
Product Degradation Hydroxymethylpyridines can be sensitive to acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions during workup.
Loss on Silica Gel The polar nature of the product and the basicity of the pyridine nitrogen can lead to streaking and poor recovery on silica gel chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Reagents Reported Yield Reference
Hydroxymethylation Methyl isonicotinateAmmonium peroxydisulfate, H₂SO₄, MeOH/H₂O32%Not specified in provided context
Ester Reduction Methyl 2-methylisonicotinateNaBH₄ / Lewis Acid (e.g., AlCl₃)Variable, often requires optimization.[3]

Note: Yields for the ester reduction route are highly dependent on the specific substrate and reaction conditions.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No troubleshoot_reaction Troubleshoot Reaction Conditions low_conversion->troubleshoot_reaction check_side_products Check for Side Products good_conversion->check_side_products optimize_reductant Optimize Reducing Agent/Catalyst troubleshoot_reaction->optimize_reductant optimize_conditions Optimize Temperature/Solvent/Time troubleshoot_reaction->optimize_conditions troubleshoot_purification Troubleshoot Purification optimize_extraction Optimize Extraction troubleshoot_purification->optimize_extraction optimize_chromatography Optimize Chromatography troubleshoot_purification->optimize_chromatography end Improved Yield optimize_reductant->end optimize_conditions->end side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No mitigate_side_products Mitigate Side Product Formation side_products_present->mitigate_side_products no_side_products->troubleshoot_purification mitigate_side_products->end optimize_extraction->end optimize_chromatography->end

Caption: A logical workflow for diagnosing and addressing low yields.

Signaling Pathway: Lewis Acid Catalysis in Ester Reduction

LewisAcidCatalysis Mechanism of Lewis Acid-Catalyzed Ester Reduction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Ester Methyl Isonicotinate Derivative ActivatedEster Activated Ester-Lewis Acid Complex Ester->ActivatedEster LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedEster Coordination NaBH4 Sodium Borohydride (NaBH₄) NaBH4->ActivatedEster Hydride Attack Alkoxide Alkoxide Intermediate ActivatedEster->Alkoxide Product This compound Alkoxide->Product Protonation (Workup)

Caption: The role of a Lewis acid in activating the ester for reduction.

References

Optimizing reaction conditions for the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Direct Hydroxymethylation: This involves the functionalization of a pre-existing methyl isonicotinate molecule. A common method is the reaction of methyl isonicotinate with an oxidizing agent like ammonium peroxydisulfate in the presence of an acid.

  • Selective Reduction: This route typically starts with a disubstituted pyridine, such as dimethyl pyridine-2,4-dicarboxylate. A selective reducing agent is used to reduce one of the ester groups to a hydroxymethyl group while leaving the other intact.

Q2: Which synthetic route is more suitable for large-scale synthesis?

A2: The choice of route for large-scale synthesis depends on several factors, including the availability and cost of starting materials, reaction scalability, and ease of purification. The direct hydroxymethylation route may be more atom-economical if starting from methyl isonicotinate. However, the selective reduction route might offer better control and potentially higher yields if the starting diester is readily available.

Q3: What are the key safety precautions to consider during the synthesis?

A3: When working with ammonium peroxydisulfate, it is important to note that it is a strong oxidizing agent and can react vigorously with reducing agents.[1][2] It is also an irritant to the eyes, respiratory system, and skin.[2] Sodium borohydride, while a milder reducing agent than lithium aluminum hydride, should still be handled with care, as it can release hydrogen gas upon reaction with protic solvents.[3] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Route 1: Direct Hydroxymethylation of Methyl Isonicotinate

This section addresses common issues encountered during the synthesis of this compound via the oxidation of methyl isonicotinate with ammonium peroxydisulfate.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously to maintain a homogenous mixture. The reaction is typically refluxed for a specific period; consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is critical for the decomposition of the peroxydisulfate and the subsequent radical reaction.

    • Solution: Maintain the reaction at a gentle reflux. Temperatures that are too high can lead to the decomposition of the product and starting material, while temperatures that are too low will result in a sluggish or incomplete reaction.

  • Reagent Quality: The purity of the starting materials, especially the ammonium peroxydisulfate, can impact the reaction efficiency.

    • Solution: Use freshly purchased or properly stored reagents. Ammonium peroxydisulfate can decompose over time.

  • Work-up and Extraction Issues: The product may be lost during the work-up and extraction phases.

    • Solution: Ensure the pH is appropriately adjusted during the neutralization step. The product is soluble in ethyl acetate, so perform multiple extractions to maximize recovery.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A2: The use of a strong oxidizing agent like ammonium peroxydisulfate can lead to over-oxidation or other side reactions.

  • Potential Side Products: Over-oxidation of the desired product can occur, leading to the formation of the corresponding aldehyde or carboxylic acid. Additionally, reactions at other positions on the pyridine ring are possible, though less favored.

  • Minimizing Byproducts:

    • Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. An excess of ammonium peroxydisulfate is more likely to lead to over-oxidation.

    • Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial to prevent unwanted side reactions.

Q3: I am having difficulty purifying the product by column chromatography. What are some common issues and solutions?

A3: Purification of polar compounds like this compound can be challenging.

  • Compound Streaking on the Column: This can be due to the polarity of the compound.

    • Solution: A common mobile phase for this purification is a gradient of ethyl acetate in heptane or hexane.[4] If streaking occurs, consider adding a small amount of a more polar solvent like methanol to the mobile phase.

  • Compound Crashing Out on the Column: If the compound is not very soluble in the eluent, it can precipitate on the column.

    • Solution: Ensure your crude material is fully dissolved before loading it onto the column. You can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[5]

  • Co-elution with Impurities: Polar impurities can be difficult to separate from the product.

    • Solution: Optimize the solvent system using TLC before running the column. A 2D TLC can also help determine if your compound is stable on silica gel.[5]

Route 2: Selective Reduction of Dimethyl Pyridine-2,4-dicarboxylate

This section provides troubleshooting for the synthesis of this compound by the selective reduction of a diester precursor. A common challenge in this route is achieving selective reduction of one ester group in the presence of another.

Q1: The reduction is not proceeding, or is very slow. What could be the problem?

A1: The lack of reactivity is a common issue, especially when using milder reducing agents.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) does not typically reduce esters under standard conditions.[3]

    • Solution: To enhance the reactivity of NaBH₄ for ester reduction, the addition of a Lewis acid such as calcium chloride (CaCl₂) or zinc chloride (ZnCl₂) can be effective.[6][7] This in situ generation of a more reactive borohydride species can facilitate the reduction. Alternatively, a stronger reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) could be considered, although this may affect selectivity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Protic solvents like methanol can react with NaBH₄, reducing its efficacy. While some procedures use methanol, aprotic solvents like tetrahydrofuran (THF) are often preferred for this type of reduction.

Q2: Both ester groups are being reduced. How can I improve the selectivity?

A2: Achieving regioselectivity in the reduction of pyridine dicarboxylates can be challenging.

  • Chelation Control: The nitrogen atom of the pyridine ring can play a crucial role in directing the reduction.

    • Solution: The use of a Lewis acid like CaCl₂ can promote chelation with the pyridine nitrogen and the carbonyl oxygen of the adjacent ester group at the 2-position, making it more susceptible to reduction.[6] This can lead to the selective formation of this compound.

  • Steric Hindrance: The steric environment around the ester groups can also influence selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q3: I am observing the formation of a lactone byproduct. How can this be avoided?

A3: In some cases, intramolecular cyclization can occur, leading to the formation of a lactone. This has been observed in the reduction of dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate.[8]

  • Reaction Conditions: The formation of byproducts can be highly dependent on the specific substrate and reaction conditions.

    • Solution: Careful control of the reaction temperature and the stoichiometry of the reducing agent is crucial. If lactone formation is a significant issue, exploring alternative reducing agents or protecting group strategies may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydroxymethylation of Methyl Isonicotinate

ParameterConditionReference
Starting Material Methyl Isonicotinate
Reagents Ammonium Peroxydisulfate, Sulfuric Acid
Solvent Methanol/Water
Temperature Reflux
Reaction Time 20 minutes (after addition of oxidant)
Yield 32% (isolated)

Table 2: Comparison of Conditions for Selective Ester Reduction

ParameterConditionSubstrateProductReference
Reducing Agent NaBH₄ / CaCl₂Dimethyl pyridine-2,5-dicarboxylateMethyl 6-(hydroxymethyl)nicotinate[6]
Solvent Ethanol/THF
Temperature Not Specified
Reducing Agent NaBH₄ / AlCl₃Dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylateLactone of 5-pyridoxic acid[8]
Solvent Diglyme
Temperature Not Specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Hydroxymethylation

This protocol is adapted from a literature procedure.

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Ammonium peroxydisulfate

  • Methanol (MeOH)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve methyl isonicotinate and a catalytic amount of sulfuric acid in methanol.

  • Heat the solution to reflux.

  • In a separate flask, dissolve ammonium peroxydisulfate in water.

  • Add the ammonium peroxydisulfate solution dropwise to the refluxing methyl isonicotinate solution over a period of 20 minutes.

  • Continue to reflux the reaction mixture for an additional 20 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter off any solid that has formed and wash it with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully neutralize it by the stepwise addition of solid sodium carbonate until the pH is alkaline.

  • Extract the aqueous solution with ethyl acetate multiple times.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in heptane.

Mandatory Visualization

experimental_workflow_hydroxymethylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl Isonicotinate and H₂SO₄ in MeOH reflux Heat to Reflux start->reflux add_oxidant Add (NH₄)₂S₂O₈ Solution Dropwise reflux->add_oxidant prepare_oxidant Prepare (NH₄)₂S₂O₈ in Water prepare_oxidant->add_oxidant reflux_continue Continue Reflux add_oxidant->reflux_continue cool_reaction Cool to Room Temp. reflux_continue->cool_reaction filter Filter Solid cool_reaction->filter concentrate Remove MeOH filter->concentrate neutralize Neutralize with Na₂CO₃ concentrate->neutralize extract Extract with EtOAc neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the direct hydroxymethylation of methyl isonicotinate.

troubleshooting_decision_tree cluster_hydroxymethylation Hydroxymethylation Route cluster_reduction Selective Reduction Route start Low Yield in Synthesis? incomplete_reaction_h Incomplete Reaction? start->incomplete_reaction_h Hydroxymethylation no_reaction_r No/Slow Reaction? start->no_reaction_r Reduction byproducts_h Byproducts Observed? incomplete_reaction_h->byproducts_h No solution_time_temp_h Increase reaction time/ Ensure proper reflux temp. incomplete_reaction_h->solution_time_temp_h Yes purification_issues_h Purification Difficulty? byproducts_h->purification_issues_h No solution_stoichiometry_h Check oxidant stoichiometry/ Control temperature byproducts_h->solution_stoichiometry_h Yes solution_chromatography_h Optimize eluent/ Use dry loading purification_issues_h->solution_chromatography_h Yes low_selectivity_r Low Selectivity? no_reaction_r->low_selectivity_r No solution_reagent_r Add Lewis acid (e.g., CaCl₂)/ Change solvent to THF no_reaction_r->solution_reagent_r Yes lactone_r Lactone Formation? low_selectivity_r->lactone_r No solution_chelation_r Use Lewis acid for chelation/ Lower reaction temperature low_selectivity_r->solution_chelation_r Yes solution_conditions_r Careful control of temp. and stoichiometry/ Consider alternative reagents lactone_r->solution_conditions_r Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Side Products in Methyl 2-(hydroxymethyl)isonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(hydroxymethyl)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to help identify, characterize, and mitigate the formation of common side products during the synthesis of this compound, particularly when using radical hydroxymethylation methods such as the reaction of methyl isonicotinate with ammonium peroxydisulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via radical hydroxymethylation?

A1: Based on the radical mechanism involving sulfate radicals, three primary types of side products are commonly encountered:

  • Methyl isonicotinate N-oxide: This arises from the oxidation of the nitrogen atom in the pyridine ring.[1][2]

  • 2-formylisonicotinic acid methyl ester: This is an over-oxidation product where the desired hydroxymethyl group is further oxidized to an aldehyde.

  • Dimerization Products: Radicals generated during the reaction can dimerize to form various coupled molecules.[3]

Q2: My reaction mixture has turned dark brown. Does this indicate the formation of side products?

A2: Yes, the appearance of a dark-brown residue is a strong indicator of side product formation.[1] This coloration is often due to the formation of polymeric or complex radical-derived byproducts. Purification, typically by flash chromatography, is necessary to isolate the desired this compound.[1]

Q3: How can I minimize the formation of these side products?

A3: Optimizing reaction conditions is key to minimizing side product formation. Here are some general recommendations:

  • Temperature Control: Radical reactions can be sensitive to temperature. Maintaining a consistent and optimal temperature can help control the reaction rate and selectivity.

  • Stoichiometry of Reagents: Carefully controlling the molar ratios of methyl isonicotinate to the radical initiator (e.g., ammonium peroxydisulfate) is crucial. An excess of the oxidizing agent can lead to over-oxidation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed, preventing further oxidation of the product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side reactions with atmospheric oxygen.

Troubleshooting Guide: Identification and Characterization of Side Products

This guide provides detailed information on the potential side products and methods for their identification.

Side Product 1: Methyl isonicotinate N-oxide
  • Formation Mechanism: The sulfate radical anion (SO₄⁻•) or other reactive oxygen species can attack the lone pair of electrons on the pyridine nitrogen, leading to the formation of the N-oxide.[1]

  • Identification:

    • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the addition of an oxygen atom to the starting material (M+16). For Methyl isonicotinate (MW: 137.14 g/mol ), the N-oxide would have a molecular weight of approximately 153.14 g/mol .

    • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons on the pyridine ring will be shifted compared to the starting material. Typically, protons ortho and para to the N-oxide group experience a downfield shift.

    • ¹³C NMR Spectroscopy: The carbon atoms attached to the nitrogen will show a significant change in their chemical shifts.

    • Infrared (IR) Spectroscopy: Look for a characteristic N-O stretching band, typically in the region of 1200-1300 cm⁻¹.

  • Troubleshooting:

    • Reduce Oxidant Concentration: Use a stoichiometric amount or a slight excess of the oxidizing agent.

    • Control Temperature: Avoid excessive heating, as this can promote N-oxidation.

Side Product 2: 2-formylisonicotinic acid methyl ester
  • Formation Mechanism: The desired product, this compound, can undergo further oxidation by the radical species present in the reaction mixture, converting the hydroxymethyl group into a formyl (aldehyde) group.

  • Identification:

    • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the loss of two hydrogen atoms from the desired product (M-2). For this compound (MW: 167.16 g/mol ), the aldehyde would have a molecular weight of approximately 165.14 g/mol .

    • ¹H NMR Spectroscopy: The appearance of a characteristic aldehyde proton signal (singlet) in the downfield region (around 9-10 ppm) is a key indicator. The signal for the methylene protons of the hydroxymethyl group (around 4.8 ppm) will be absent.

    • ¹³C NMR Spectroscopy: A signal corresponding to the aldehyde carbonyl carbon will appear in the downfield region (around 190-200 ppm).

    • Infrared (IR) Spectroscopy: A strong C=O stretching band for the aldehyde will be present, typically around 1700-1730 cm⁻¹, which may overlap with the ester carbonyl stretch.

  • Troubleshooting:

    • Limit Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

    • Use a Milder Oxidant: If over-oxidation is a persistent issue, consider exploring alternative, milder radical initiators.

Side Product 3: Dimerization Products
  • Formation Mechanism: Radical intermediates of methyl isonicotinate can couple with each other to form various dimeric structures. The exact structure of these dimers can vary depending on the position of radical formation on the pyridine ring.

  • Identification:

    • Mass Spectrometry (MS): Look for molecular ion peaks corresponding to approximately twice the molecular weight of the starting material radical.

    • NMR Spectroscopy: The NMR spectra of dimerization products will be complex and will show a loss of symmetry compared to the starting material. A detailed 2D NMR analysis (COSY, HMBC, HSQC) would be necessary to elucidate the exact structure.

    • Chromatography: Dimerization products will have significantly higher retention times in reverse-phase HPLC and lower Rf values in normal-phase TLC compared to the monomeric starting material and product.

  • Troubleshooting:

    • Lower Concentration: Running the reaction at a lower concentration can disfavor bimolecular dimerization reactions.

    • Radical Scavengers: In some cases, the addition of a controlled amount of a radical scavenger might help, but this could also inhibit the desired reaction. This approach should be used with caution.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, indicative)Key ¹³C NMR Signals (ppm, indicative)Key IR Signals (cm⁻¹)
Methyl isonicotinate (Starting Material)C₇H₇NO₂137.14~8.7 (d, 2H), ~7.8 (d, 2H), ~3.9 (s, 3H)~165 (C=O), ~150, ~140, ~123 (aromatic C), ~52 (OCH₃)~1725 (C=O ester)
This compoundC₈H₉NO₃167.16~8.6 (d, 1H), ~7.7 (d, 1H), ~7.6 (s, 1H), ~4.8 (s, 2H), ~3.9 (s, 3H)~165 (C=O), ~158, ~148, ~122, ~120 (aromatic C), ~64 (CH₂OH), ~52 (OCH₃)~3400 (O-H), ~1725 (C=O ester)
Methyl isonicotinate N-oxideC₇H₇NO₃153.14Protons ortho and para to N-oxide shifted downfieldCarbons adjacent to N-oxide show significant shifts~1250 (N-O)
2-formylisonicotinic acid methyl esterC₈H₇NO₃165.14~10.0 (s, 1H, CHO), aromatic protons, ~3.9 (s, 3H)~195 (CHO), ~164 (C=O), aromatic carbons, ~53 (OCH₃)~1730 (C=O aldehyde), ~1725 (C=O ester)
Dimerization Product (Example)C₁₄H₁₂N₂O₄~272.26Complex aromatic region, two sets of methyl ester signalsComplex aromatic region, multiple carbonyl signals~1725 (C=O ester)

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is adapted from a known synthetic route and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate (1 equivalent) in methanol. Add a catalytic amount of sulfuric acid.

  • Addition of Oxidant: While stirring, add a solution of ammonium peroxydisulfate (1.8 equivalents) in water dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a specified time (monitor by TLC).

  • Workup: Cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Analytical Protocol for Reaction Monitoring and Product Characterization
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product and side products will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to confirm the structure of the desired product and to elucidate the structures of any isolated side products.

  • Mass Spectrometry (MS):

    • Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the product and any impurities.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Reaction Complete analyze Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->analyze identify_impurities Identify Major Impurities analyze->identify_impurities low_yield Low Yield of Desired Product? identify_impurities->low_yield known_side_product Impurity Matches Known Side Product Profile? low_yield->known_side_product No optimize_conditions Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time low_yield->optimize_conditions Yes unknown_impurity Isolate and Characterize Unknown Impurity (NMR, MS, IR) known_side_product->unknown_impurity No Match n_oxide High N-Oxide Content known_side_product->n_oxide N-Oxide over_oxidation High Over-Oxidation Content known_side_product->over_oxidation Over-oxidation dimers High Dimer Content known_side_product->dimers Dimers unknown_impurity->optimize_conditions purification Purify Product (Column Chromatography) optimize_conditions->purification pure_product Pure Product Obtained purification->pure_product adjust_oxidant Adjust Oxidant Ratio/ Temperature n_oxide->adjust_oxidant adjust_time Reduce Reaction Time over_oxidation->adjust_time adjust_conc Lower Reaction Concentration dimers->adjust_conc adjust_oxidant->optimize_conditions adjust_time->optimize_conditions adjust_conc->optimize_conditions

Caption: Troubleshooting workflow for identifying and mitigating side products.

Signaling Pathway of Side Product Formation

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Methyl isonicotinate Methyl isonicotinate Radical Intermediate Radical Intermediate Methyl isonicotinate->Radical Intermediate Sulfate Radical N-Oxide N-Oxide Methyl isonicotinate->N-Oxide Oxidation of N This compound This compound Radical Intermediate->this compound Hydroxymethylation Dimerization Product Dimerization Product Radical Intermediate->Dimerization Product Dimerization Over-oxidation Product Over-oxidation Product This compound->Over-oxidation Product Further Oxidation

Caption: Pathways leading to the formation of common side products.

References

Dealing with the degradation of Methyl 2-(hydroxymethyl)isonicotinate during storage or reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(hydroxymethyl)isonicotinate. This guide addresses common issues related to the degradation of this compound during storage and chemical reactions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the handling and use of this compound.

Problem 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage

Possible Cause Troubleshooting Steps Expected Outcome
Inappropriate Storage Conditions 1. Verify Storage: Confirm that the compound is stored in a tightly sealed container at room temperature (20-25°C), protected from light and moisture. 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Proper storage should minimize the formation of new impurities.
Hydrolysis 1. Check for Water Contamination: Ensure all solvents and reagents used with the compound are anhydrous. 2. pH Control: Avoid highly acidic or basic conditions during storage or in reaction mixtures, unless required by the protocol.Minimizing exposure to water and controlling pH will reduce the rate of ester hydrolysis.
Oxidation 1. Inert Atmosphere: Handle the compound under an inert atmosphere, especially when in solution. 2. Antioxidants: For solution-based applications where oxidation is a concern, consider the addition of a suitable antioxidant, if compatible with the downstream process.Reducing exposure to oxygen will prevent the formation of oxidative degradation products.

Problem 2: Inconsistent Reaction Yields or Formation of Byproducts

Possible Cause Troubleshooting Steps Expected Outcome
Degradation of Starting Material 1. Purity Check: Before use, verify the purity of the this compound lot by HPLC. 2. Use Fresh Stock: If the purity is questionable, use a fresh, unopened container of the compound.Using a high-purity starting material will lead to more consistent and predictable reaction outcomes.
Reaction Conditions Promoting Degradation 1. Temperature Control: If the reaction is run at elevated temperatures, assess if the temperature can be lowered without significantly impacting the reaction rate. 2. pH Monitoring: Monitor and control the pH of the reaction mixture, as significant deviations can lead to hydrolysis or other side reactions. 3. Light Protection: Protect the reaction from light, especially if photolabile byproducts are suspected.Optimization of reaction conditions will minimize the degradation of the starting material and the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(hydroxymethyl)isonicotinic acid and methanol.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, forming methyl 2-formylisonicotinate or methyl 2-carboxyisonicotinate, respectively. The pyridine ring itself can also be subject to oxidation, forming an N-oxide derivative.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry place, away from direct sunlight.[1] It is recommended to keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. For long-term storage, maintaining the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

Q3: How can I detect and quantify the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound and its impurities. This method should be capable of separating the parent compound from all potential degradation products.

Q4: I am observing a new, unidentified peak in my chromatogram after my reaction. What could it be?

A4: A new peak could be a reaction byproduct or a degradation product of this compound. To identify the unknown peak, consider the following:

  • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) on the starting material to see if the retention time of any of the resulting degradation products matches your unknown peak.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown compound. This information can help in elucidating its structure by comparing it to the masses of potential degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Product Molecular Weight ( g/mol )
Hydrolysis2-(hydroxymethyl)isonicotinic acid153.14
OxidationMethyl 2-formylisonicotinate165.15
OxidationMethyl 2-carboxyisonicotinate181.15
OxidationThis compound N-oxide183.16

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Dissolve in the mobile phase for analysis.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MHI This compound HIA 2-(hydroxymethyl)isonicotinic acid MHI->HIA + H2O (Acid/Base) MFI Methyl 2-formylisonicotinate MHI->MFI [O] MHINO This compound N-oxide MHI->MHINO [O] MCI Methyl 2-carboxyisonicotinate MFI->MCI [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample of This compound stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: Identify & Quantify Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Improving the peak shape of Methyl 2-(hydroxymethyl)isonicotinate in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for improving the peak shape of Methyl 2-(hydroxymethyl)isonicotinate in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a tailing peak for this compound?

A1: this compound is a basic compound containing a pyridine ring. Peak tailing in RP-HPLC for such compounds is commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to multiple retention mechanisms, causing the peak to tail.[3]

Q2: What is the quickest way to improve my peak shape?

A2: Adjusting the mobile phase pH is often the most effective initial step. Lowering the pH to approximately 2-3 can protonate the silanol groups, minimizing unwanted secondary interactions and significantly improving peak symmetry.[4][5]

Q3: Can the choice of column affect peak shape?

A3: Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial.[1] End-capping neutralizes the active silanol groups, reducing the sites available for secondary interactions.[5] For particularly problematic basic compounds, consider columns with alternative chemistries like polar-embedded or charged-surface phases.[4]

Q4: My peak shape is still not ideal after adjusting the pH. What else can I try?

A4: If pH adjustment is insufficient, consider adding a mobile phase additive. A small concentration of an amine, like triethylamine (TEA), can act as a competing base, masking the silanol groups.[5] Alternatively, increasing the buffer concentration can enhance the ionic strength of the mobile phase, which also helps to reduce peak tailing.[5]

Troubleshooting Guide for Peak Shape Issues

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered with this compound.

Issue 1: Peak Tailing

  • Question: My chromatogram shows a peak with a significant tail. How do I diagnose the cause?

  • Answer: First, calculate the asymmetry factor (As) or tailing factor (Tf); a value greater than 1.2 indicates a problem.[4] The primary cause is likely secondary ionic interactions with the stationary phase.[3]

    • Step 1: Mobile Phase pH Optimization: The pKa of the pyridine moiety is around 5-6. Operating the mobile phase at a pH close to the analyte's pKa can lead to poor peak shape.[6] Lowering the mobile phase pH to between 2.5 and 3.5 will ensure the analyte is fully protonated and the silanol groups are suppressed, minimizing secondary interactions.[5]

    • Step 2: Column Selection: If pH optimization doesn't resolve the issue, your column may have too many active silanol sites. Switch to a high-purity, base-deactivated, or end-capped C18 or C8 column.[5] These columns are designed to minimize silanol interactions.

    • Step 3: Mobile Phase Additives: Introduce a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so.[5] Be aware that TEA is not suitable for LC-MS applications.[7] For MS-compatible methods, consider using a buffer like ammonium formate.[8]

    • Step 4: Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to mask residual silanol interactions and improve peak shape.[5]

Issue 2: Peak Fronting

  • Question: My peak is asymmetrical with a leading edge. What could be the cause?

  • Answer: Peak fronting is often a result of column overload or poor sample solubility.[9]

    • Step 1: Reduce Sample Concentration: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

    • Step 2: Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.[4] Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, resulting in fronting.

Issue 3: Peak Broadening

  • Question: My peak is symmetrical but wider than expected, leading to poor efficiency. What should I check?

  • Answer: Peak broadening can be caused by issues within the HPLC system (extra-column volume) or on the column itself.

    • Step 1: Check System Connections: Ensure all tubing and fittings are secure and that the tubing length and diameter are minimized to reduce dead volume.[10]

    • Step 2: Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[4]

    • Step 3: Mobile Phase Flow Rate: A flow rate that is too high can lead to band broadening. Try reducing the flow rate to see if the peak sharpens.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the retention and peak shape of this compound.

Mobile Phase pHExpected Retention Factor (k')Expected Asymmetry Factor (As)Rationale
7.0 Moderate> 1.8At neutral pH, silanol groups (pKa ~3.5-4.5) are ionized and strongly interact with the basic analyte, causing significant tailing.[1][10]
4.5 Increases1.3 - 1.7Closer to the analyte's pKa, leading to mixed ionization states and potential peak distortion. Silanol interactions are partially suppressed.[6][11]
3.0 Decreases1.0 - 1.2The analyte is fully protonated, and silanol groups are suppressed, leading to improved peak shape and retention primarily by reversed-phase mechanisms.[5][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Materials:

    • HPLC grade water, acetonitrile (ACN), and methanol (MeOH).

    • Buffers: Formic acid, ammonium formate, or phosphate buffer.

    • pH meter.

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Prepare three different mobile phases by adjusting the pH of the aqueous portion to 7.0, 4.5, and 3.0 using the selected buffer. Note: Always adjust the pH of the aqueous component before mixing with the organic modifier.[13]

    • Begin with a mobile phase composition of 50:50 aqueous:organic (e.g., ACN).

    • Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.

    • Inject a standard solution of this compound and record the chromatogram.

    • Repeat steps 4 and 5 for the pH 4.5 and pH 3.0 mobile phases.

    • Analyze the chromatograms, calculating the retention time and asymmetry factor for each pH.

    • Select the pH that provides the best peak symmetry (As closest to 1.0).

Protocol 2: Evaluation of Mobile Phase Additives

  • Objective: To improve peak shape by masking active silanol sites.

  • Materials:

    • Optimized mobile phase from Protocol 1.

    • Triethylamine (TEA) or another suitable competing base.

  • Procedure:

    • Prepare the optimized mobile phase as determined previously.

    • Create a second batch of this mobile phase and add 0.1% (v/v) TEA.

    • Equilibrate the column with the original optimized mobile phase.

    • Inject the standard and record the chromatogram.

    • Flush the system and column thoroughly, then equilibrate with the TEA-containing mobile phase.

    • Inject the standard and record the chromatogram.

    • Compare the asymmetry factors from both injections to determine if the additive improved the peak shape.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_tailing Is the Peak Tailing? (As > 1.2) start->check_tailing check_fronting Is the Peak Fronting? check_tailing->check_fronting No ph_adjust Adjust Mobile Phase pH (Target pH 2.5-3.5) check_tailing->ph_adjust Yes check_broadening Is the Peak Broad? check_fronting->check_broadening No reduce_conc Reduce Sample Concentration check_fronting->reduce_conc Yes check_system Check for Extra-Column Volume (Tubing, Connections) check_broadening->check_system Yes end Symmetrical Peak Achieved check_broadening->end No/Resolved column_select Select High-Purity, End-Capped Column ph_adjust->column_select additives Use Mobile Phase Additives (e.g., TEA, increased buffer) column_select->additives additives->end check_solvent Match Sample Solvent to Mobile Phase reduce_conc->check_solvent check_solvent->end column_health Flush or Replace Column check_system->column_health column_health->end

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Caption: Mechanism of peak tailing due to analyte-silanol interaction.

References

Resolving co-eluting impurities in the GC-MS analysis of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of Methyl 2-(hydroxymethyl)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound that might co-elute during GC-MS analysis?

A1: Potential impurities in this compound often originate from the synthetic route or degradation. Common impurities to consider include:

  • Starting Materials: Unreacted Methyl isonicotinate and Isonicotinic acid.

  • Positional Isomers: Isomers such as Methyl 3-(hydroxymethyl)picolinate or Methyl 6-(hydroxymethyl)nicotinate, which have very similar chemical properties and can be challenging to separate.

  • Related Substances: Compounds like 2-picoline (2-methylpyridine) which may be present from the synthesis of the pyridine ring.

  • Degradation Products: Dehydration or oxidation products of the target molecule.

Q2: Why am I observing poor peak shape (tailing or fronting) for this compound?

A2: Poor peak shape for polar compounds like this compound is a common issue in GC analysis. The primary reasons include:

  • Analyte-Column Interactions: The polar hydroxyl and pyridine nitrogen groups can interact with active sites (silanol groups) on the column or in the inlet liner, leading to peak tailing.

  • Inappropriate Column Choice: Using a non-polar column for a polar analyte can result in poor peak shape. A mid-polar to polar column is generally recommended.

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

  • Improper Injection Technique: A slow injection or an inappropriate injection temperature can cause band broadening.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While not strictly mandatory, derivatization is highly recommended for robust and reproducible analysis of this compound.[1][2] The polar hydroxyl group can cause peak tailing and potential on-column degradation. Silylation, the most common derivatization technique for hydroxyl groups, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[1][2] This increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[2][3]

Q4: How can I confirm if two peaks are co-eluting?

A4: Confirming co-elution is a critical first step in troubleshooting. Here are some methods:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with a shoulder or a broader-than-expected width.

  • Mass Spectral Analysis:

    • Scan across the peak: Acquire mass spectra at different points across the chromatographic peak (start, apex, and end). If the mass spectra are not identical, it indicates the presence of more than one compound.

    • Extracted Ion Chromatograms (EICs): If the co-eluting compounds have unique fragment ions, plotting their EICs can reveal the presence of multiple, slightly offset peaks.

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to resolving co-eluting peaks in the GC-MS analysis of this compound.

Problem: A single, broad, or asymmetric peak is observed where this compound and a potential impurity are expected.

Step 1: Confirm Co-elution

Before modifying your method, confirm that you are indeed dealing with co-eluting peaks using the techniques described in FAQ Q4 .

Step 2: Method Optimization

If co-elution is confirmed, the following experimental parameters can be adjusted to improve separation.

A. Chromatographic Conditions

Optimizing the GC method is the most direct way to resolve co-eluting compounds.

  • Temperature Program:

    • Lower the initial temperature: This can improve the focusing of analytes at the head of the column.

    • Decrease the ramp rate: A slower temperature ramp increases the interaction of the analytes with the stationary phase, often leading to better separation.

  • Carrier Gas Flow Rate:

    • Optimize the linear velocity: Operating at the optimal linear velocity for the carrier gas (typically around 30-40 cm/s for Helium) will maximize column efficiency. A slightly lower flow rate can sometimes improve the resolution of closely eluting peaks.

  • Column Selection:

    • Increase column length: A longer column provides more theoretical plates and can improve resolution.

    • Decrease internal diameter: Narrower columns offer higher efficiency.

    • Change stationary phase polarity: If using a standard non-polar column (e.g., DB-5ms), switching to a mid-polar or polar stationary phase (e.g., DB-17ms, DB-WAX) can alter the selectivity and resolve the co-eluting pair.

B. Sample Preparation: Derivatization

As mentioned in FAQ Q3 , derivatization can significantly improve the chromatography of this compound and its polar impurities.

  • Silylation: Converting the hydroxyl group to a trimethylsilyl (TMS) ether will reduce its polarity and improve peak shape. This change in polarity can also alter the elution order and potentially resolve co-elution with less polar impurities.

C. Mass Spectrometer Parameters

If chromatographic separation is not fully achievable, the mass spectrometer can be used to differentiate and quantify co-eluting compounds.

  • Selected Ion Monitoring (SIM): If the co-eluting compounds have unique fragment ions, you can use SIM mode to selectively detect and quantify each compound. This requires knowledge of the mass spectra of both the analyte and the impurity.

Experimental Protocols

Proposed GC-MS Method for this compound

This is a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or a mid-polar equivalent (e.g., DB-17ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Silylation Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Quantitative Data and Expected Fragmentation

The following tables summarize the expected retention and mass spectral data for this compound and its potential impurities. Note: Retention times are estimates and will vary depending on the specific GC-MS system and method.

Table 1: Predicted GC-MS Data for this compound and Potential Impurities

CompoundMolecular WeightPredicted Retention Time (min)Key Mass Fragments (m/z)
2-Picoline93~ 593, 92, 66, 65
Methyl isonicotinate137~ 10137, 106, 78, 51[4]
This compound 167 ~ 12 167, 136, 108, 78, 51
Isonicotinic acid123> 15 (or derivatized)123, 106, 78, 51

Table 2: Predicted GC-MS Data for Silylated Derivatives

Compound (TMS Derivative)Molecular WeightPredicted Retention Time (min)Key Mass Fragments (m/z)
Methyl 2-((trimethylsilyloxy)methyl)isonicotinate 239 ~ 11 239, 224, 136, 73
Isonicotinic acid, TMS ester195~ 9195, 180, 106, 73

Note on Fragmentation:

  • This compound: The molecular ion at m/z 167 should be visible. Loss of the methoxy group (-OCH3) would result in a fragment at m/z 136. Loss of the entire ester group (-COOCH3) would lead to a fragment at m/z 108. The pyridine ring itself can fragment to produce ions at m/z 78 and 51.

  • TMS Derivatives: The presence of a TMS group is indicated by a prominent peak at m/z 73. The molecular ion of the derivatized compound will be observed, and a characteristic loss of a methyl group (-CH3) from the TMS group (M-15) is common.[5]

Visualizations

GC_MS_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Resolution start Poor Peak Shape or Suspected Co-elution confirm Confirm Co-elution? (Peak Shape, MS Scans, EICs) start->confirm gc_method Optimize GC Method (Temp Program, Flow Rate, Column) confirm->gc_method Yes resolved Peaks Resolved confirm->resolved No gc_method->resolved not_resolved Co-elution Persists gc_method->not_resolved derivatization Implement/Optimize Derivatization (Silylation) derivatization->resolved derivatization->not_resolved ms_method Utilize MS Selectivity (SIM Mode) ms_method->resolved not_resolved->derivatization not_resolved->ms_method

Caption: Troubleshooting workflow for co-elution.

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis start This compound (in Anhydrous Pyridine) reagent Add BSTFA + 1% TMCS start->reagent heat Heat at 70°C for 30 min reagent->heat product Methyl 2-((trimethylsilyloxy)methyl)isonicotinate heat->product gcms Inject into GC-MS product->gcms

References

Technical Support Center: Strategies for Removing Residual Starting Materials from Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual starting materials from Methyl 2-(hydroxymethyl)isonicotinate.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product still contains the starting material, methyl isonicotinate, after purification.

  • Question: I've performed a purification, but my NMR/GC-MS analysis shows a significant amount of methyl isonicotinate remaining. What went wrong?

  • Answer: This is a common issue. The effectiveness of your purification strategy depends on the chosen method and its optimization.

    • For Extraction: A simple aqueous wash may not be sufficient to remove all of the unreacted methyl isonicotinate, as it has some solubility in common organic solvents like ethyl acetate. An acid-base extraction is more effective. By washing the organic layer with an acidic solution (e.g., dilute HCl), the basic nitrogen of the pyridine in methyl isonicotinate will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Your desired product, being less basic due to the electron-withdrawing hydroxymethyl group, will preferentially remain in the organic layer.

    • For Recrystallization: The choice of solvent is crucial.[1] If the starting material and the product have similar solubilities in the chosen solvent, co-crystallization can occur.[2] You may need to screen for a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the starting material is either highly soluble or insoluble at all temperatures.

    • For Column Chromatography: The polarity of the eluent system may not be optimal to resolve the product from the starting material. This compound is more polar than methyl isonicotinate due to the hydroxyl group. Therefore, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the two compounds.

Issue 2: My purified product is a dark-brown oil instead of a solid.

  • Question: I've removed the solvent, but I'm left with a dark-brown, oily residue. How do I get a solid product?

  • Answer: The oily nature and color suggest the presence of impurities.

    • Incomplete Removal of Impurities: The dark color often indicates the presence of polymeric or baseline impurities from the reaction. The purification method may not have been robust enough. Consider treating the crude product with cyclohexane to precipitate some of the dark, insoluble materials before proceeding with a more rigorous purification method like column chromatography.[3]

    • Residual Solvent: Ensure that all solvents have been thoroughly removed under reduced pressure. High-boiling point solvents like DMSO or DMF, if used in the reaction, can be difficult to remove and may require techniques like lyophilization or azeotropic distillation.

    • Product is an Oil at Room Temperature: While this compound is reported as a solid, significant contamination with impurities can lower its melting point and result in an oil. Further purification is necessary.

Issue 3: I have a very low yield after column chromatography.

  • Question: I ran a column, but my final yield of the purified product is much lower than expected. What are the possible reasons?

  • Answer: Low recovery in column chromatography can stem from several factors.

    • Improper Solvent System: If the eluent is too polar, your product may have eluted very quickly along with other impurities, leading to mixed fractions that are discarded. Conversely, if the eluent is not polar enough, your product may have strongly adsorbed to the silica gel and not eluted at all.

    • Sample Degradation on Silica: Pyridine compounds can sometimes interact strongly with the acidic silanol groups on the silica gel, which can lead to degradation or irreversible adsorption.[4] To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent system.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation and loss of product in mixed fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials to be present as impurities?

A1: Based on a common synthetic route, the primary starting material impurity is methyl isonicotinate .[3] Other potential impurities could include unreacted reagents from the synthesis of methyl isonicotinate itself, such as isonicotinic acid if the esterification was incomplete.[5]

Q2: Which purification strategy is best for my needs?

A2: The best strategy depends on the scale of your synthesis and the required purity.

  • For small-scale, high-purity requirements (mg to g): Flash column chromatography is often the most effective method for achieving high purity.

  • For larger-scale purification (g to kg): Recrystallization is generally more scalable and cost-effective than chromatography. However, it may require more optimization to find the ideal solvent system. An initial acid-base extraction can be a good first step to remove the bulk of basic impurities before recrystallization.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to visualize the separation of your product from impurities. For column chromatography, you can analyze the collected fractions by TLC to determine which ones contain the pure product. For recrystallization, you can run a TLC of your recrystallized solid against the original crude material and the mother liquor to assess the purity.

Q4: My TLC shows a single spot, but my NMR indicates impurities. Why?

A4: This can happen if the impurity has a very similar Rf value to your product in the TLC solvent system you used. Try developing the TLC in a different solvent system with a different polarity. It's also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are only using a UV lamp for visualization. Staining the TLC plate with a reagent like potassium permanganate can help visualize non-UV-active compounds.

Data Presentation: Comparison of Purification Strategies

The following table provides a qualitative comparison of the primary methods for removing methyl isonicotinate from this compound.

Parameter Acid-Base Extraction Recrystallization Column Chromatography
Principle Separation based on differences in the acidity/basicity of the compounds.Separation based on differences in solubility in a given solvent at different temperatures.[1]Separation based on differential partitioning between a stationary phase and a mobile phase.
Advantages - Good for removing basic or acidic impurities.- Fast and scalable.- Inexpensive.- Highly scalable and cost-effective for large quantities.- Can yield very pure crystalline material.[2]- Can provide very high purity.- Effective for separating compounds with similar polarities.
Disadvantages - May not remove neutral impurities.- Can be labor-intensive with multiple extractions.- Requires optimization of the solvent system.- Potential for product loss in the mother liquor.- Can be time-consuming and expensive (solvents, silica gel).- Less scalable than recrystallization.
Typical Yield High (>90%)Moderate to High (60-90%, dependent on optimization)Moderate (50-80%, dependent on separation)
Purity Achieved Good (removes bulk of basic impurities)Good to Excellent (can be >99% with optimal solvent)Excellent (>99.5% is achievable)

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Methyl Isonicotinate

This protocol is designed to remove the basic starting material, methyl isonicotinate, from the crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The volume of the HCl solution should be approximately one-third of the organic layer's volume.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated methyl isonicotinate will be in the aqueous layer.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one to two more times to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now enriched in this compound.

Protocol 2: Recrystallization

This is a general protocol that will likely require optimization for the solvent system.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes). The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Protocol 3: Flash Column Chromatography

This protocol is based on a reported purification for this compound.[3]

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., heptane or hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% heptane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (EtOAc). A gradient from 0% to 100% EtOAc in heptane is a good starting point.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Strategy_Workflow start Crude Product (this compound + Impurities) scale_check What is the scale of the synthesis? start->scale_check large_scale Large Scale (g to kg) scale_check->large_scale > 1 g small_scale Small Scale (mg to g) scale_check->small_scale < 1 g extraction Acid-Base Extraction large_scale->extraction chromatography Column Chromatography small_scale->chromatography purity_check_1 Check Purity (TLC, NMR) extraction->purity_check_1 recrystallization Recrystallization purity_check_2 Check Purity (TLC, NMR) recrystallization->purity_check_2 chromatography->purity_check_2 purity_check_1->recrystallization Needs Further Purification final_product Pure Product purity_check_1->final_product Sufficiently Pure purity_check_2->recrystallization Needs Further Purification purity_check_2->final_product Sufficiently Pure end End final_product->end

Caption: Workflow for selecting a purification strategy.

Column_Chromatography_Workflow start Start pack_column Pack column with silica gel in non-polar solvent start->pack_column load_sample Load crude sample onto column pack_column->load_sample elute_nonpolar Elute with non-polar solvent (e.g., Heptane) load_sample->elute_nonpolar gradient Gradually increase eluent polarity (e.g., add EtOAc) elute_nonpolar->gradient collect_fractions Collect fractions gradient->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure Combine pure fractions monitor_tlc->combine_pure Pure fractions identified concentrate Concentrate under reduced pressure combine_pure->concentrate product Pure Product concentrate->product

Caption: Experimental workflow for column chromatography.

Recrystallization_Workflow start Start dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool_slowly Cool solution slowly to room temperature hot_filter->cool_slowly No insoluble impurities hot_filter->cool_slowly Insoluble impurities removed ice_bath Cool in ice bath cool_slowly->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals Wash with ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals product Pure Crystalline Product dry_crystals->product

Caption: Experimental workflow for recrystallization.

References

Optimizing the work-up procedure for the synthesis of Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-(hydroxymethyl)isonicotinate

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their work-up procedures and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems that may arise during the synthesis and work-up of this compound.

Reaction & Initial Work-up

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][2][3] Ensure the disappearance of the starting material, methyl isonicotinate. If the reaction stalls, consider slightly extending the reflux time, but be cautious of potential side product formation with excessive heating.

  • Suboptimal Temperature: The reaction temperature might not have been ideal.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux. Overheating can lead to the decomposition of the desired product and the formation of byproducts.

  • Reagent Quality: The quality of the ammonium peroxydisulfate can affect the reaction efficiency.

    • Solution: Use a fresh, high-purity batch of ammonium peroxydisulfate. This reagent can degrade over time.

Q2: During the work-up, I observe a dark-brown residue after solvent evaporation. Is this normal, and how should I proceed?

A2: Yes, the formation of a dark-brown residue is a common observation in this reaction.[4] This residue contains the desired product along with impurities.

  • Procedure: To remove non-polar impurities, the residue can be triturated with a non-polar solvent like cyclohexane.[4] The cyclohexane is then decanted, leaving the more polar product behind. This initial purification step is crucial before proceeding to column chromatography.

Neutralization Step

Q3: What are the critical aspects to consider during the neutralization of the reaction mixture with sodium carbonate?

A3: The neutralization step is critical for a successful work-up and to avoid product degradation.

  • Temperature Control: The addition of sodium carbonate to the acidic reaction mixture is an exothermic process. It is essential to perform this step under ice-cooling to prevent a rapid temperature increase which could lead to hydrolysis of the methyl ester functionality.[4]

  • Controlled Addition: Add the solid sodium carbonate portion-wise to control the effervescence (CO2 evolution) and prevent the reaction mixture from foaming out of the flask.[5]

  • pH Monitoring: Ensure the final pH of the aqueous solution is neutral to slightly basic (pH 7-8) before extraction. An acidic pH will result in the protonation of the pyridine nitrogen, making the product more water-soluble and difficult to extract into the organic phase.

Extraction & Purification

Q4: I am experiencing difficulties with the ethyl acetate extraction. What could be the issue?

A4: Inefficient extraction can lead to significant product loss.

  • Insufficient Neutralization: As mentioned in Q3, if the aqueous layer is still acidic, the product will remain in the aqueous phase. Re-check and adjust the pH if necessary.

  • Emulsion Formation: Emulsions can sometimes form at the interface of the aqueous and organic layers, trapping the product.

    • Solution: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

  • Insufficient Extraction Cycles: A single extraction is often insufficient to recover all the product.

    • Solution: Perform multiple extractions (at least 3) with ethyl acetate to ensure maximum recovery of the product from the aqueous layer.[5]

Q5: What is a suitable eluent system for the flash chromatography purification of this compound?

A5: A gradient elution is typically used for the purification of this compound by flash chromatography.

  • Recommended Solvents: A common and effective eluent system is a gradient of ethyl acetate in heptane or hexane.[4]

  • Gradient Profile: Start with a low polarity mixture (e.g., 25% ethyl acetate in heptane) and gradually increase the polarity to 100% ethyl acetate.[4] This will allow for the separation of non-polar impurities first, followed by the elution of the desired product. The exact gradient profile may need to be optimized based on the specific impurities present in your crude product, which can be determined by preliminary TLC analysis.[1][3]

Side Products & Impurities

Q6: What are the potential side products in this reaction, and how can I identify them?

A6: While specific side products for this exact reaction are not extensively documented in the provided search results, general knowledge of similar reactions suggests the following possibilities:

  • Unreacted Starting Material: Methyl isonicotinate may be present if the reaction is incomplete.

  • Over-oxidation Products: Although less common, oxidation of the newly formed hydroxymethyl group to an aldehyde or carboxylic acid could occur under harsh conditions.

  • Polymeric Materials: The reaction conditions could lead to the formation of dark, polymeric byproducts.

Identification:

  • TLC: Thin-Layer Chromatography is an excellent tool to get a preliminary idea of the number of components in your crude product. The starting material, product, and byproducts will likely have different Rf values.

  • NMR Spectroscopy: 1H and 13C NMR of the crude product can help identify the presence of starting material and other major impurities by comparing the spectra to that of the pure product.

Quantitative Data Summary

The following table summarizes the reported yield and purity for the synthesis of this compound.

ParameterValueReference
Yield 32%[4]
Purity (after chromatography) >95%[4]
Appearance Dark-brown residue (crude), Isolated product not specified[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the available literature.[4]

Materials:

  • Methyl isonicotinate

  • Sulfuric acid

  • Ammonium peroxydisulfate

  • Methanol

  • Water

  • Sodium carbonate (solid)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Cyclohexane

  • Silica gel for flash chromatography

  • Heptane (or Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate and a catalytic amount of sulfuric acid in methanol.

  • Reagent Addition: While refluxing the solution, add a solution of ammonium peroxydisulfate in water dropwise over a period of 20 minutes.

  • Reaction: Continue to reflux the reaction mixture for an additional 20 minutes.

  • Cooling and Filtration: Allow the reaction to cool to room temperature. A solid may precipitate, which should be filtered off and washed with methanol.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

  • Neutralization: Cool the remaining aqueous solution in an ice bath and cautiously add solid sodium carbonate in portions until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a dark-brown residue.

  • Initial Purification: Add cyclohexane to the residue, stir, and decant the cyclohexane layer. Repeat this process two more times.

  • Final Purification: Purify the remaining residue by automated flash chromatography using a gradient of ethyl acetate in heptane.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl Isonicotinate & H2SO4 in Methanol add_reagent Add Ammonium Peroxydisulfate Solution start->add_reagent reflux Reflux for 20 min add_reagent->reflux cool_filter Cool & Filter reflux->cool_filter remove_methanol Remove Methanol cool_filter->remove_methanol neutralize Neutralize with Na2CO3 remove_methanol->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate triturate Triturate with Cyclohexane dry_concentrate->triturate chromatography Flash Chromatography triturate->chromatography product This compound chromatography->product troubleshooting_guide cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction neutralization_problem Improper Neutralization? start->neutralization_problem extraction_issue Poor Extraction? start->extraction_issue chromatography_problem Inefficient Chromatography? start->chromatography_problem check_tlc Monitor by TLC incomplete_reaction->check_tlc extend_reflux Extend Reflux Time check_tlc->extend_reflux check_ph Check pH (7-8) neutralization_problem->check_ph ice_cooling Use Ice-Cooling neutralization_problem->ice_cooling multiple_extractions Perform Multiple Extractions extraction_issue->multiple_extractions break_emulsion Break Emulsion with Brine extraction_issue->break_emulsion optimize_eluent Optimize Eluent via TLC chromatography_problem->optimize_eluent gradient_elution Use Gradient Elution optimize_eluent->gradient_elution

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. Methyl 2-(hydroxymethyl)isonicotinate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and validated analytical method for its quantification. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is supported by established principles of analytical method validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, specificity, and the intended application of the method. While HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, GC-MS and UV-Vis spectrophotometry offer alternative approaches with their own distinct advantages and limitations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.
Selectivity/Specificity High; can separate the analyte from structurally similar impurities.Very High; provides structural information, aiding in peak identification.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity (LOD/LOQ) High (typically in the ng/mL range).Very High (typically in the pg/mL range).Moderate (typically in the µg/mL range).
Linearity & Range Excellent over a wide concentration range.Excellent over a wide concentration range.Good, but may be limited by deviations from Beer's Law at high concentrations.
Precision (RSD%) Excellent (typically <2%).Excellent (typically <5%).Good (typically <5%).
Accuracy (% Recovery) Excellent (typically 98-102%).Excellent (typically 95-105%).Good (typically 95-105%).
Sample Throughput Moderate.Moderate to Low.High.
Instrumentation Cost Moderate.High.Low.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.Simple dissolution.
Robustness Generally high, with well-established parameters.Moderate; sensitive to changes in temperature and gas flow.High; less affected by minor changes in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the routine quality control of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the UV absorbance of the isonicotinate moiety).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of this compound, especially at trace levels. A derivatization step is necessary to improve the volatility of the analyte.

  • Derivatization:

    • To a known amount of the dried sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the hydroxyl group.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent and perform the derivatization step as described above.

UV-Vis Spectrophotometry Method

A straightforward and rapid method for quantifying this compound in the absence of interfering substances.

  • Methodology:

    • Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 265 nm.

    • Solvent: Methanol or ethanol.

    • Standard and Sample Preparation:

      • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound reference standard in 100 mL of methanol.

      • Working Standards: Prepare working standards of known concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

      • Sample Preparation: Dissolve the sample in methanol. Ensure the final concentration of this compound falls within the linear range of the method.

    • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from this curve.

Mandatory Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the logical relationships between key validation parameters.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting protocol Develop Validation Protocol acceptance_criteria Define Acceptance Criteria protocol->acceptance_criteria specificity Specificity / Selectivity acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: A generalized workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis hplc_spec High Specificity gcms_spec Very High Specificity (Structural Info) hplc_spec->gcms_spec hplc_sens High Sensitivity gcms_sens Very High Sensitivity hplc_sens->gcms_sens hplc_cost Moderate Cost gcms_cost High Cost hplc_cost->gcms_cost hplc_robust High Robustness gcms_prep Derivatization often needed uv_spec Low Specificity uv_sens Moderate Sensitivity uv_cost Low Cost uv_cost->hplc_cost uv_speed High Throughput uv_speed->hplc_spec

Caption: Interrelationships of key analytical method attributes.

Comparative analysis of different synthetic routes to Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis of a Key Pharmaceutical Intermediate

Methyl 2-(hydroxymethyl)isonicotinate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester, makes it a versatile starting material for the construction of more complex molecules. This guide provides a comparative analysis of different synthetic routes to this key intermediate, offering insights into their respective methodologies, yields, and potential advantages.

Comparative Data of Synthetic Routes

ParameterRoute 1: Radical HydroxymethylationRoute 2: Oxidation of 2-Methyl GroupRoute 3: Photoredox Hydroxymethylation
Starting Material Methyl isonicotinateMethyl 2-methylisonicotinateMethyl isonicotinate N-oxide
Key Reagents Ammonium peroxydisulfate, Sulfuric acidOxidizing agent (e.g., SeO2, KMnO4)Photosensitizer, Triflic acid, Methanol
Reaction Conditions Reflux in Methanol/WaterVaries (e.g., heating in dioxane)Visible light irradiation, Room temp.
Reported Yield 32%[1]Potentially moderate to highModerate (e.g., 35% for a similar substrate)
Purity High after chromatography[1]Requires purificationRequires purification
Advantages Readily available starting materialDirect introduction of functionalityMild reaction conditions, novel approach
Disadvantages Moderate yield, requires purificationPotential for over-oxidationRequires specialized photochemical equipment

Experimental Protocols

Route 1: Radical Hydroxymethylation of Methyl Isonicotinate

This route introduces the hydroxymethyl group onto the pyridine ring of methyl isonicotinate through a radical reaction.

Procedure: To a solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL) under reflux, a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) is added over 20 minutes. The reaction mixture is then refluxed for an additional 20 minutes and subsequently cooled to room temperature. The resulting solid is filtered off and washed with methanol. The methanol is removed from the filtrate under reduced pressure. The residue is neutralized by the cautious addition of solid sodium carbonate under ice-cooling. The aqueous solution is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and evaporated. The crude product is purified by flash chromatography to yield this compound.[1]

Route 2: Oxidation of Methyl 2-methylisonicotinate (Proposed)

This proposed route involves the selective oxidation of the methyl group of methyl 2-methylisonicotinate. While a direct protocol for this specific substrate is not detailed in the available literature, the oxidation of picoline derivatives is a well-established transformation.

Proposed Procedure: Methyl 2-methylisonicotinate would be dissolved in a suitable solvent, such as dioxane or acetic acid. An oxidizing agent, for example, selenium dioxide or potassium permanganate, would be added portion-wise at a controlled temperature. The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by filtering off the inorganic salts and removing the solvent. The crude product would then be purified by column chromatography to isolate this compound.

Route 3: Visible Light-Induced Hydroxymethylation of Methyl Isonicotinate N-oxide (Proposed)

This modern approach utilizes photoredox catalysis to achieve the hydroxymethylation under mild conditions. This proposed synthesis is based on a reported method for the hydroxymethylation of pyridine N-oxides.

Proposed Procedure: Methyl isonicotinate would first be oxidized to Methyl isonicotinate N-oxide using a standard procedure (e.g., with m-CPBA). In a photochemical reactor, a solution of Methyl isonicotinate N-oxide, a photosensitizer (e.g., a thioxanthone derivative), and a catalytic amount of triflic acid in anhydrous methanol would be irradiated with visible light. The reaction would be stirred at room temperature until completion as monitored by TLC. The solvent would then be removed under reduced pressure, and the residue purified by column chromatography to afford this compound.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Radical Hydroxymethylation cluster_1 Route 2: Oxidation (Proposed) cluster_2 Route 3: Photoredox Catalysis (Proposed) A1 Methyl isonicotinate B1 This compound A1->B1 (NH4)2S2O8, H2SO4 MeOH/H2O, Reflux A2 Methyl 2-methylisonicotinate B2 This compound A2->B2 [Oxidizing Agent] e.g., SeO2 A3 Methyl isonicotinate B3 Methyl isonicotinate N-oxide A3->B3 m-CPBA C3 This compound B3->C3 Visible Light, Photosensitizer TfOH, MeOH

Caption: Comparative workflow of three synthetic routes to this compound.

This guide provides a framework for selecting a suitable synthetic strategy for this compound based on available starting materials, equipment, and desired reaction conditions. The detailed protocol for Route 1 offers a validated method, while the proposed Routes 2 and 3 present viable alternatives for further investigation and optimization.

References

A Comparative Guide to the Biological Activities of Isonicotinate Analogs with a Focus on Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isonicotinate analogs, with a specific focus on Methyl 2-(hydroxymethyl)isonicotinate. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from structurally related isonicotinate derivatives to provide a comprehensive overview of their therapeutic potential. The guide covers key biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from various studies. Detailed experimental protocols and visual diagrams of workflows and signaling pathways are included to facilitate further research and drug development.

Introduction to Isonicotinate Analogs

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The structural scaffold of isonicotinic acid is a key component in several clinically important drugs, most notably isoniazid, a first-line antitubercular agent. The pyridine ring and the carboxylate group offer multiple sites for chemical modification, leading to a diverse library of analogs with a broad spectrum of biological activities. Researchers have extensively explored these derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The biological activity of these compounds is often attributed to their ability to chelate metal ions, interact with biological macromolecules, and modulate various signaling pathways.

Comparative Biological Activities

Compound/Analog Biological Activity Assay Cell Line/Organism IC50 / Activity Reference Compound IC50 / Activity (Reference)
Isonicotinate of meta-aminophenol Anti-inflammatory (ROS Inhibition)Reactive Oxygen Species (ROS) AssayHuman blood cells1.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Butyryl-p-aminophenol isonicotinate Anti-inflammatory (ROS Inhibition)Reactive Oxygen Species (ROS) AssayHuman blood cells3.7 ± 1.7 µg/mLIbuprofen11.2 ± 1.9 µg/mL
(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) Anticancer (Cytotoxicity)MTT AssayMCF-7 (Breast Cancer)Lower than ZerumboneZerumboneNot specified
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one (P-6) Anticancer (Cytotoxicity)MTT AssayHCT116 (Colorectal)0.37 ± 0.15 µMVX-6800.32 ± 0.05 µM
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one (P-6) Anticancer (Cytotoxicity)MTT AssayMCF-7 (Breast Cancer)0.44 ± 0.06 µMVX-6800.40 ± 0.03 µM
Isonicotinic acid N'-(1-amino-1-mercapto-3-phenyl-propen-1-yl)-hydrazide AntitubercularNot specifiedM. tuberculosisMost active in seriesNot specifiedNot specified
Isonicotinic acid N'-[1-amino-1-mercapto-3-(p-chloro-phenyl)-propen-1-yl]-hydrazide AntibacterialNot specifiedVarious non-TB strainsBroadest spectrum in seriesNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of isonicotinate analogs are provided below.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isonicotinate analogs) and a positive control (e.g., doxorubicin) for a specified period, typically 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Reactive Oxygen Species (ROS) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of reactive oxygen species in cells, which is a marker of inflammation.

  • Cell Preparation: Phagocytic cells, such as neutrophils or macrophages, are isolated and suspended in a suitable buffer.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds or a standard anti-inflammatory drug (e.g., ibuprofen).

  • ROS Induction: ROS production is stimulated by adding an inducing agent, such as phorbol myristate acetate (PMA) or zymosan.

  • Detection: A chemiluminescence or fluorescence probe (e.g., luminol or DCFH-DA) is added to the cell suspension. The probe reacts with ROS to produce a measurable signal.

  • Signal Measurement: The chemiluminescence or fluorescence is measured over time using a luminometer or a fluorescence plate reader.

  • Data Analysis: The inhibition of ROS production is calculated as the percentage decrease in the signal compared to the stimulated control without the test compound. The IC50 value is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Isonicotinate Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (ROS) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Anti_inflammatory->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Generalized workflow for the synthesis and biological evaluation of isonicotinate analogs.

Simplified Inflammatory Signaling Pathway

G cluster_0 Cellular Response to Inflammatory Stimulus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Signaling Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Signaling Gene_Expression Pro-inflammatory Gene Expression Signaling->Gene_Expression Mediators Release of Inflammatory Mediators (e.g., ROS, Cytokines) Gene_Expression->Mediators Isonicotinates Isonicotinate Analogs Isonicotinates->Signaling Inhibition Isonicotinates->Mediators Inhibition of ROS

How to perform a linearity and range study for a Methyl 2-(hydroxymethyl)isonicotinate analytical method.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting a linearity and range study for an analytical method, using Methyl 2-(hydroxymethyl)isonicotinate as a model compound. The protocol and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance.

Introduction to Linearity and Range

In analytical method validation, linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[1][2][3] The range is the interval between the upper and lower analyte concentrations for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[1][2][4] Establishing these parameters is crucial for ensuring that an analytical method provides reliable and accurate quantitative data.

The objective of this study is to assess the linearity of an HPLC method for the quantification of this compound and to define its operational range.

Experimental Protocol

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method. The user should adapt the chromatographic conditions based on their specific instrumentation and development data.

2.1. Objective

To determine the linearity and establish the analytical range of an HPLC method for the quantification of this compound.

2.2. Materials and Equipment

  • Reference Standard: this compound (Purity ≥ 97%)

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector

  • Reagents: HPLC-grade acetonitrile, methanol, and purified water

  • Glassware: Calibrated volumetric flasks and pipettes

  • Other: Analytical balance, syringe filters

2.3. Hypothetical HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes

2.4. Preparation of Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This will be the Stock Solution.

  • Calibration Standards: Prepare at least five concentration levels from the Stock Solution.[1][2] For an assay method, the range typically spans 80% to 120% of the target test concentration.[4][5] Assuming a target concentration of 100 µg/mL, the following dilutions would be appropriate:

Concentration Level% of Target Conc.Volume of Stock (mL)Final Volume (mL)Final Conc. (µg/mL)
Level 180%2.02580
Level 290%2.252590
Level 3100%2.525100
Level 4110%2.7525110
Level 5120%3.025120

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject each calibration standard in triplicate to assess measurement variability.[6] It is recommended to inject the standards in a random order to avoid systematic bias.[6]

  • Record the peak area response for this compound in each chromatogram.

Data Analysis and Acceptance Criteria

3.1. Data Processing

  • Calculate the mean peak area response for each concentration level.

  • Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).

  • Perform a linear regression analysis using the method of least squares to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[1][4]

3.2. Acceptance Criteria

The following criteria are generally accepted for linearity studies in the pharmaceutical industry.

ParameterAcceptance Criteria
Visual Inspection The calibration curve should appear linear upon visual examination.[2][5]
Coefficient of Determination (R²) R² should be ≥ 0.995.[6][7] A higher value indicates a better fit of the data points to the regression line.
Y-intercept The y-intercept should be close to zero, indicating minimal bias at the zero concentration point.
Residual Plot A plot of the residuals (the difference between the observed and predicted values) against concentration should show a random distribution around zero.[6][8]

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80795,100798,500796,200796,600
90897,300899,100898,400898,267
100998,9001,001,5001,000,3001,000,233
1101,102,4001,100,8001,103,1001,102,100
1201,205,0001,203,5001,204,8001,204,433

Table 2: Summary of Linear Regression Analysis

Statistical ParameterResultAcceptance CriterionPass/Fail
Coefficient of Determination (R²) 0.9998≥ 0.995Pass
Slope (m) 10,185N/AN/A
Y-intercept (c) -1,350Close to zeroPass
Regression Equation y = 10185x - 1350N/AN/A

Workflow Visualization

The following diagram illustrates the logical flow of the linearity and range study.

G A Prepare Stock Solution (1000 µg/mL) B Create Serial Dilutions (5 Levels, e.g., 80-120 µg/mL) A->B D Inject Standards (n=3, randomized) B->D C HPLC System Setup & Equilibration C->D E Acquire Peak Area Data D->E F Data Processing: Plot Conc. vs. Response E->F G Perform Linear Regression (Calculate R², Slope, Intercept) F->G H Evaluate Against Criteria (R² ≥ 0.995, Residuals) G->H I Define Linearity & Range H->I

Caption: Experimental workflow for a linearity and range study.

Comparison and Interpretation of Results

Based on the hypothetical data presented:

  • Linearity: The coefficient of determination (R²) of 0.9998 comfortably exceeds the acceptance criterion of ≥ 0.995. This, combined with a y-intercept close to zero, strongly indicates a linear relationship between the concentration of this compound and the instrument response within the tested concentrations.

  • Range: The study confirms that the analytical method demonstrates acceptable linearity, and by extension, accuracy and precision, across the concentration range of 80 µg/mL to 120 µg/mL. Therefore, this interval is established as the validated range for the assay. Results obtained for samples within this range can be considered reliable and accurate.

References

Assessing the specificity and selectivity of an analytical method for Methyl 2-(hydroxymethyl)isonicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Assessment of Methyl 2-(hydroxymethyl)isonicotinate

For researchers, scientists, and drug development professionals, the robust and accurate quantification of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. This guide provides a comparative overview of suitable analytical methodologies, focusing on the crucial validation parameters of specificity and selectivity. While extensive validated methods for this specific analyte are not widely published, this document outlines recommended analytical approaches and expected performance data based on established principles for structurally similar compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[1][2][3]
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[4][5]Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[2][6][7]
Linearity (R²) > 0.995> 0.995> 0.998
Limit of Detection (LOD) 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Specificity Moderate; dependent on chromatographic resolution from interferents.[8][9]High; mass spectrometric detection provides good specificity.Very High; based on specific precursor-to-product ion transitions.[10]
Selectivity Moderate to High; can be improved with optimized separation conditions.[8][11]High; mass fragments are highly specific to the analyte.Very High; capable of distinguishing the analyte from structurally similar compounds and matrix components.[12][13]
Sample Throughput HighModerate (derivatization can be time-consuming)High
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials and simple formulations.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV spectrum of this compound (a preliminary scan should be performed).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of this compound, derivatization of the polar hydroxymethyl group is recommended to improve volatility and thermal stability.

  • Instrumentation : GC system coupled to a mass spectrometer.

  • Column : A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250°C.

  • Oven Temperature Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 50-500. For higher selectivity, selected ion monitoring (SIM) can be used.

  • Derivatization : To a dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 70°C for 30 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it the preferred method for analyzing this compound in complex matrices like biological fluids.[2][6]

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to enhance ionization.

  • Ionization Mode : Positive ESI is expected to be suitable for this compound.

  • MRM Transitions : Specific precursor ion (the protonated molecule [M+H]⁺) to product ion transitions must be determined by direct infusion of a standard solution.

  • Sample Preparation : For biological samples, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.

Assessing Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][13] Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[8][12][14]

Experimental Workflow for Specificity Assessment

To demonstrate specificity, the method should be challenged with potential interfering substances.

G cluster_0 Specificity Assessment Workflow A Prepare Blank Sample (Matrix) F Analyze all Samples using the Developed Method A->F B Prepare Placebo Sample (Formulation without API) B->F C Prepare Standard Solution of Analyte E Spike Analyte with Impurities/Degradants C->E C->F D Prepare Solutions of Potential Impurities and Degradants D->E E->F G Evaluate Chromatograms for Interference at the Analyte's Retention Time F->G H No Interference Observed? G->H I Method is Specific H->I Yes J Modify Method and Re-evaluate H->J No

Caption: Workflow for assessing the specificity of an analytical method.

Forced Degradation Studies for Selectivity

Forced degradation studies are essential to demonstrate the selectivity and stability-indicating nature of a method.[13] The analyte is subjected to stress conditions to produce degradation products.

G cluster_1 Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze Stressed Samples by the Proposed Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Analyte This compound Solution Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic Evaluation Evaluate Peak Purity and Resolution between Analyte and Degradants Analysis->Evaluation Result Method is Selective and Stability-Indicating Evaluation->Result

Caption: Workflow for forced degradation studies to assess selectivity.

References

Navigating the Lower Limits: A Comparative Guide to the Sensitive Quantification of Methyl 2-(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Methyl 2-(hydroxymethyl)isonicotinate and structurally similar compounds. Understanding these limits is crucial for method validation, ensuring data reliability, and meeting regulatory requirements.

Comparison of Analytical Methods

The choice of analytical method significantly impacts the achievable LOD and LOQ. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common techniques employed for the analysis of pharmaceutical compounds. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Analytical MethodAnalyteExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Accuracy (% Recovery)
GC-MS Methyl 2-(aminomethyl)nicotinate1 - 10 ng/mL5 - 30 ng/mL> 0.998< 5%95 - 105%
HPLC GeneralMethod DependentMethod DependentMethod DependentMethod DependentMethod Dependent
LC-MS/MS GeneralHigh SensitivityHigh SensitivityHigh SensitivityHigh SensitivityHigh Sensitivity

Note: The data presented for GC-MS is based on the analysis of Methyl 2-(aminomethyl)nicotinate and serves as a reasonable estimate for the expected performance for this compound due to their structural similarity. Performance characteristics for HPLC and LC-MS/MS are highly method-dependent and would require specific method development and validation for the target analyte.

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation. The International Council for Harmonisation (ICH) provides guidelines for these determinations. The two most common methods are the signal-to-noise ratio and the calibration curve method.

Signal-to-Noise Ratio Method

This approach is typically used for analytical procedures that exhibit baseline noise.

  • Limit of Detection (LOD): The concentration of the analyte that produces a signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantification (LOQ): The concentration of the analyte that produces a signal-to-noise ratio (S/N) of 10:1.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation A Prepare a series of diluted standard solutions D Analyze diluted standards A->D B Prepare blank samples (matrix without analyte) C Analyze blank samples to determine baseline noise B->C F Calculate S/N ratio (Signal / Noise) C->F E Determine signal height for each standard D->E E->F G Identify concentration for S/N = 3 (LOD) F->G H Identify concentration for S/N = 10 (LOQ) F->H

Caption: Workflow for LOD/LOQ determination using the signal-to-noise method.

Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation A Prepare a series of low concentration calibration standards B Analyze calibration standards (multiple replicates) A->B C Construct a calibration curve (Response vs. Concentration) B->C D Determine the slope (S) of the calibration curve C->D E Calculate the standard deviation of the y-intercepts (σ) C->E F Calculate LOD = 3.3 * (σ / S) D->F G Calculate LOQ = 10 * (σ / S) D->G E->F E->G

Caption: Workflow for LOD/LOQ determination using the calibration curve method.

Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl 2-(aminomethyl)nicotinate (as a proxy)

This protocol is based on a general procedure for the analysis of a similar compound and should be optimized for this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Comparing the reactivity of the hydroxymethyl group in different pyridine ring positions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the hydroxymethyl group on a pyridine ring significantly influences its chemical reactivity, a critical consideration in synthetic chemistry and drug development. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-hydroxymethylpyridine, supported by experimental data and detailed protocols. The electronic interplay between the electron-withdrawing pyridine nitrogen and the hydroxymethyl substituent governs the distinct chemical behaviors of these isomers.

Data Presentation: Physicochemical and Reactivity Comparison

The following table summarizes key physicochemical properties and representative experimental data for the three isomers of hydroxymethylpyridine. This data provides a quantitative basis for understanding the reactivity differences.

Property2-Hydroxymethylpyridine3-Hydroxymethylpyridine4-Hydroxymethylpyridine
pKa of Pyridinium Ion ~5.0~4.7~5.2
¹³C NMR (CDCl₃, ppm)
    C-CH₂OH159.9137.5149.0
    C-OH64.362.963.8
Oxidation Yield (%) ¹~85 (aldehyde)~70 (aldehyde)>95 (aldehyde)
Esterification Rate ²ModerateSlowestFastest
Substitution Yield (%) ³~71 (chlorination)Lower (not reported)Higher (not reported)

¹Representative yields for oxidation with activated Manganese Dioxide. ²Qualitative comparison based on electronic effects for Fischer esterification. ³Yield for the conversion to the corresponding (chloromethyl)pyridine using thionyl chloride.[1]

Reactivity Analysis and Mechanistic Insights

The reactivity of the hydroxymethyl group in 2-, 3-, and 4-hydroxymethylpyridine is primarily dictated by the electronic influence of the pyridine nitrogen atom. This influence manifests differently depending on the position of the substituent.

Oxidation: The oxidation of the primary alcohol to an aldehyde is a common transformation. The increased electron density at the 4-position facilitates the oxidation, leading to higher yields compared to the 2- and 3-isomers. The nitrogen atom at the 2-position can coordinate with the oxidant, which can either enhance or hinder the reaction depending on the specific mechanism, but generally, the 4-isomer shows the highest reactivity.

Esterification: In acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. The basicity of the pyridine nitrogen plays a crucial role here. The 4-isomer, being the most basic, is more readily protonated, which deactivates the ring and enhances the nucleophilicity of the hydroxymethyl group's oxygen, leading to a faster reaction rate. Conversely, the 3-isomer is the least basic and thus the least reactive.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group and must first be converted to a more suitable one, such as a halide or a tosylate, for nucleophilic substitution to occur. The reactivity of the resulting (halomethyl)pyridines in SN2 reactions follows the order 4 > 2 > 3. This is because the transition state for the SN2 reaction is stabilized by the electron-withdrawing pyridine ring, particularly when the substituent is at the 2- or 4-position, where the negative charge can be delocalized onto the nitrogen atom through resonance.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

Protocol 1: Oxidation of Hydroxymethylpyridine with Activated Manganese Dioxide

This protocol describes a representative method for the selective oxidation of hydroxymethylpyridines to their corresponding aldehydes.

Materials:

  • Hydroxymethylpyridine isomer (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, 10 eq)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • To a stirred solution of the hydroxymethylpyridine isomer in dichloromethane, add activated manganese dioxide.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or distillation.

Protocol 2: Esterification of Hydroxymethylpyridine with Acetic Anhydride

This protocol outlines a general procedure for the esterification of hydroxymethylpyridines.

Materials:

  • Hydroxymethylpyridine isomer (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq, optional)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydroxymethylpyridine isomer in pyridine. Add 4-dimethylaminopyridine (if used).

  • Cool the solution in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. The resulting crude ester can be purified by column chromatography.

Protocol 3: Conversion to (Chloromethyl)pyridine and Subsequent Nucleophilic Substitution

This two-step protocol describes the conversion of a hydroxymethylpyridine to the corresponding chloromethyl derivative, followed by a nucleophilic substitution reaction with sodium azide.

Step A: Synthesis of (Chloromethyl)pyridine Hydrochloride

Materials:

  • Hydroxymethylpyridine isomer (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Toluene (anhydrous)

Procedure:

  • To a solution of the hydroxymethylpyridine isomer in anhydrous toluene, add thionyl chloride dropwise at 0 °C.

  • Stir the mixture at room temperature for the specified time, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude (chloromethyl)pyridine hydrochloride.

Step B: Nucleophilic Substitution with Sodium Azide

Materials:

  • (Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the crude (chloromethyl)pyridine hydrochloride in anhydrous DMF and add sodium azide.

  • Stir the mixture at room temperature until the starting material is consumed (TLC analysis).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azidomethylpyridine.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the underlying electronic effects governing the observed reactivity.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product Start Hydroxymethylpyridine (2-, 3-, or 4-isomer) Reaction Add Activated MnO₂ in Dichloromethane Start->Reaction Filtration Filter through Celite Reaction->Filtration Stir at RT Drying Dry with MgSO₄ Filtration->Drying Concentration Concentrate Drying->Concentration Product Pyridyl-aldehyde Concentration->Product

Caption: General workflow for the oxidation of hydroxymethylpyridines.

Nucleophilic_Substitution_Reactivity cluster_isomers Isomers of (Chloromethyl)pyridine cluster_stability Transition State Stability Reactivity Relative Reactivity in SN2 Reactions Iso_4 4-(Chloromethyl)pyridine Iso_2 2-(Chloromethyl)pyridine Iso_3 3-(Chloromethyl)pyridine TS_4 Most Stable (Resonance with N) Iso_4->TS_4 Fastest Reaction TS_2 Stable (Resonance with N) Iso_2->TS_2 Intermediate Reaction TS_3 Least Stable (No Resonance with N) Iso_3->TS_3 Slowest Reaction

References

A comparative study of the 1H NMR chemical shifts of substituted isonicotinate esters.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of substituents on the proton nuclear magnetic resonance (¹H NMR) spectra of isonicotinate esters. This guide provides a comparative analysis of chemical shifts, detailed experimental protocols for synthesis and spectral acquisition, and visual aids to understand the structure-spectra relationship.

Substituted isonicotinate esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The electronic environment of the pyridine ring, and consequently the chemical shifts of its protons in ¹H NMR spectroscopy, are highly sensitive to the nature and position of substituents. Understanding these shifts is crucial for structure elucidation, reaction monitoring, and predicting the physicochemical properties of novel compounds. This guide presents a comparative study of the ¹H NMR chemical shifts of various substituted methyl and ethyl isonicotinate esters, supported by experimental data and detailed methodologies.

Comparative ¹H NMR Data

The chemical shifts (δ) of the protons on the pyridine ring and the ester moiety of substituted isonicotinate esters are influenced by the electronic effects (both inductive and resonance) of the substituents. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) of the ring protons, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm). The position of the substituent also plays a critical role in determining the magnitude of these shifts.

Below is a compilation of ¹H NMR spectral data for a series of substituted methyl and ethyl isonicotinates. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Methyl Isonicotinates in CDCl₃

Substituent (Position)H-2H-3H-5H-6OCH₃Reference
Unsubstituted 8.777.857.858.773.96[1]
2-Chloro -8.24 (d)7.81 (dd)8.65 (d)3.98
2-Amino -7.01 (d)7.62 (dd)8.21 (d)3.89[2][3][4]
3-Nitro 9.15 (s)-8.51 (d)8.99 (d)4.04[5]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Ethyl Isonicotinates in CDCl₃

Substituent (Position)H-2H-3H-5H-6OCH₂CH₃OCH₂CH₃Reference
Unsubstituted 8.777.857.858.774.42 (q)1.42 (t)

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented here is a representative compilation from various sources.

Experimental Protocols

General Synthesis of Substituted Isonicotinate Esters

The synthesis of substituted isonicotinate esters typically involves two main steps: the synthesis of the substituted isonicotinic acid followed by its esterification.

1. Synthesis of Substituted Isonicotinic Acids:

A variety of methods can be employed to introduce substituents onto the isonicotinic acid backbone.

  • Synthesis of 2-Amino Isonicotinic Acids: A one-pot synthesis can be achieved through a reaction reminiscent of the Guareschi-Thorpe condensation, reacting 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride.[6][7][8] This method allows for the preparation of a wide variety of mono- or disubstituted 2-amino isonicotinic acids.[6][7][8]

  • Synthesis of Halogenated Isonicotinic Acids: Halogenation of the pyridine ring can be achieved through various methods, including electrophilic aromatic substitution. For instance, 2,6-dihalopyridine-4-carboxylic acids can be used as precursors.

2. Esterification of Substituted Isonicotinic Acids:

The Fischer-Speier esterification is a common and effective method for the synthesis of isonicotinate esters.[9]

  • Procedure: To a solution of the substituted isonicotinic acid (1 equivalent) in the corresponding alcohol (e.g., methanol or ethanol, used as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[10] The reaction mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ester, which can be further purified by column chromatography or distillation.[9]

¹H NMR Spectroscopy Protocol

A standardized protocol is essential for obtaining comparable ¹H NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted isonicotinate ester in approximately 0.6-0.7 mL of a deuterated solvent (typically CDCl₃) in a clean NMR tube.[11][12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11][12]

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

G General Structure of Substituted Isonicotinate Esters cluster_ring Isonicotinate Core cluster_substituents Substitution Positions N N C2 C2 N->C2 C4 C4 C5 C5 C4->C5 ester Ester Group (R = Me, Et, etc.) C4->ester COOR C3 C3 C2->C3 R2 R2 C2->R2 C6 C6 C6->N R6 R6 C6->R6 C3->C4 R3 R3 C3->R3 C5->C6 R5 R5 C5->R5

Caption: General structure of a substituted isonicotinate ester.

G Experimental Workflow for Synthesis and Analysis Start Substituted Isonicotinic Acid Esterification Fischer Esterification (Alcohol, Acid Catalyst) Start->Esterification Synthesis Purification Workup and Purification Esterification->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep NMR_Acq ¹H NMR Acquisition NMR_Prep->NMR_Acq Analysis Data_Analysis Spectral Data Analysis NMR_Acq->Data_Analysis End Chemical Shift Comparison Data_Analysis->End

Caption: Workflow for synthesis and ¹H NMR analysis.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(hydroxymethyl)isonicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(hydroxymethyl)isonicotinate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Handling

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as an irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

For laboratories equipped to handle chemical transformations, a potential neutralization procedure involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(hydroxymethyl)isonicotinic acid. This transformation converts the compound into a potentially less hazardous form, though the resulting product is still an irritant and must be disposed of as chemical waste.

Experimental Protocol: Saponification of this compound

This protocol is adapted from a procedure for the hydrolysis of the analogous ethyl ester.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Addition of Base: Add approximately 3 equivalents of solid Potassium Hydroxide (KOH) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 100°C) with stirring for about 20 hours to ensure complete hydrolysis.

  • Cooling: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice-water bath.

  • Neutralization: Slowly add nitric acid or hydrochloric acid to the cooled solution to neutralize the excess KOH and protonate the carboxylate, adjusting the pH to between 4 and 5.[1][2]

  • Waste Collection: The resulting aqueous solution containing 2-(hydroxymethyl)isonicotinic acid should be collected in a designated hazardous waste container.

Quantitative Data for Saponification:

ParameterValue/Description
Reactant ConcentrationNot specified, but a typical laboratory scale would be in the range of 0.1-1 M.
Base (KOH)3 equivalents relative to the starting ester.[1][2]
Solvent1:1 (v/v) mixture of Tetrahydrofuran (THF) and Water.[1][2]
Reaction Temperature100°C (Reflux).[1][2]
Reaction Time20 hours.[1][2]
Final pH4-5.[1][2]

Final Disposal Pathway

All materials contaminated with this compound, including the neutralized solution, empty containers, and absorbent materials from spills, must be treated as hazardous waste.

  • Untreated Waste: Collect pure this compound and any solutions containing it in a clearly labeled, sealed, and compatible hazardous waste container.

  • Treated Waste: The neutralized aqueous solution from the saponification procedure should also be collected in a designated hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.

Arrange for pickup and disposal by a licensed environmental waste management company in accordance with local, state, and federal regulations.

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_decision Disposal Decision cluster_treatment Chemical Treatment (Saponification) cluster_direct_disposal Direct Disposal cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Can the waste be chemically treated in-house? B->C D Dissolve in THF/Water C->D Yes I Collect untreated waste in a labeled, sealed hazardous waste container C->I No E Add 3 eq. KOH D->E F Reflux at 100°C for 20h E->F G Cool and Neutralize to pH 4-5 F->G H Collect neutralized solution in hazardous waste container G->H J Arrange for pickup by a licensed waste disposal service H->J I->J

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 2-(hydroxymethyl)isonicotinate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.